(S)-Chlorpheniramine-d6 Maleate Salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₂₀H₁₇D₆ClN₂O₄ |
|---|---|
Molecular Weight |
396.9 |
Synonyms |
(γS)-γ-(4-Chlorophenyl)-N,N-(dimethyl-d6)-2-pyridinepropanamine (2Z)-2-Butenedioate; 2-[p-Chloro-α-[2-(dimethylamino-d6)ethyl]benzyl]pyridine Maleate; (+)-Chlorpheniramine-d6 Maleate; Dexchloropheniramine-d6 Maleate; Dextrochlorpheniramine-d6 Maleate |
Origin of Product |
United States |
Foundational & Exploratory
(S)-Chlorpheniramine-d6 Maleate Salt CAS number and chemical properties
(S)-Chlorpheniramine-d6 Maleate Salt: Technical Monograph
Abstract
This technical guide provides a comprehensive analysis of this compound, a high-purity stable isotope-labeled internal standard (SIL-IS) critical for the enantioselective quantitation of antihistamines in biological matrices. Designed for researchers in pharmacokinetics (PK) and clinical toxicology, this document details its physicochemical properties, synthesis logic, and application in LC-MS/MS workflows.[1]
Chemical Identity & Physicochemical Properties
(S)-Chlorpheniramine-d6 Maleate is the deuterated salt form of Dexchlorpheniramine, the pharmacologically active S-enantiomer of Chlorpheniramine. The deuterium labeling is typically located on the N,N-dimethyl amine moiety, ensuring kinetic stability while providing a distinct mass shift (+6 Da) for mass spectrometry.
Core Data Table
| Property | Specification |
| Compound Name | This compound |
| Synonyms | Dexchlorpheniramine-d6 Maleate; (+)-Chlorpheniramine-d6 Maleate |
| CAS Number | 1219806-45-7 (Note: This CAS generically refers to the d6-maleate; specific enantiomers are often distinguished by product codes like TRC-C424307) |
| Unlabeled Parent CAS | 2438-32-6 ((S)-Chlorpheniramine Maleate) |
| Molecular Formula | C₁₆H₁₃D₆ClN₂[2][3] · C₄H₄O₄ |
| Molecular Weight | 396.90 g/mol (Salt) / ~280.85 g/mol (Free Base) |
| Chemical Structure | (3S)-3-(4-chlorophenyl)-N,N-bis(trideuteriomethyl)-3-(pyridin-2-yl)propan-1-amine; (Z)-but-2-enedioic acid |
| Isotopic Purity | ≥ 99% atom % D |
| Chiral Purity | ≥ 98% ee (S-isomer) |
| Solubility | Soluble in Methanol, DMSO, Water; Slightly soluble in Chloroform |
| Appearance | White to off-white solid |
Synthesis & Stereochemical Resolution
The production of high-purity (S)-Chlorpheniramine-d6 involves a convergent synthesis followed by chiral resolution. Unlike simple racemic labeling, the S-enantiomer requires a dedicated resolution step to ensure enantiomeric excess (ee), which is critical when the analyte itself is chiral and subject to stereoselective metabolism.
Synthesis Workflow (DOT Diagram)
Figure 1: Synthetic pathway illustrating the incorporation of the d6-label via the alkyl amine side chain, followed by classical chiral resolution to isolate the pharmacologically active S-enantiomer.
Applications in Drug Development & Bioanalysis
Role as an Internal Standard (SIL-IS)
In LC-MS/MS, (S)-Chlorpheniramine-d6 serves as the "gold standard" internal standard for quantifying Dexchlorpheniramine.
-
Matrix Effect Compensation: Because it co-elutes with the analyte but has a distinct mass, it experiences the exact same ionization suppression or enhancement from plasma phospholipids.
-
Chiral Fidelity: Using a racemic IS for a chiral analyte can lead to subtle retention time shifts if the column has any chiral activity. Using the enantiomer-matched (S)-d6 IS ensures perfect chromatographic overlap.
Mass Spectrometry Transitions (MRM)
The d6-label is located on the dimethylamine group. The primary fragmentation pathway for Chlorpheniramine involves the loss of this amine group.
-
Precursor Ion (Q1): m/z 281.2 [M+H]⁺
-
Product Ion (Q3): m/z 230.1 [M - NH(CD₃)₂]⁺
-
Mechanistic Insight: The transition 281.2 → 230.1 corresponds to the loss of the deuterated dimethylamine moiety. Note that the product ion (230.1) is identical to the product ion of the unlabeled drug (275.1 → 230.1). This "cross-talk" is managed by the mass resolution of Q1 (281 vs 275), which prevents interference.
Analytical Workflow
Figure 2: Analytical workflow for the quantitation of Dexchlorpheniramine using the d6-labeled internal standard.
Handling, Stability, & Safety
-
Storage: Store at -20°C. The maleate salt is hygroscopic; allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solution Stability: Stock solutions in methanol are stable for at least 12 months at -80°C. Avoid acidic aqueous storage for prolonged periods to prevent potential deuterium exchange (though C-D bonds on the methyl groups are generally robust).
-
Safety (MSDS Highlights):
-
GHS Classification: Acute Toxicity (Oral) - Category 3.
-
Hazard Statement: H301 (Toxic if swallowed).
-
PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5281068, Chlorpheniramine Maleate. Retrieved from [Link]
-
KCAS Bio. The Value of Deuterated Internal Standards in Bioanalysis. Retrieved from [Link]
-
Agilent Technologies. Triggered MRM and Online Dilution for Pesticide Analysis (Application Note). Retrieved from [Link]
Sources
Chemical Structure and Development of Deuterated (S)-Chlorpheniramine
Executive Summary
This technical guide details the structural design, synthesis, and pharmacological rationale for Deuterated (S)-Chlorpheniramine (specifically the N,N-dimethyl-d6 analog). Chlorpheniramine is a first-generation alkylamine antihistamine.[1] Its therapeutic efficacy resides primarily in the (S)-(+)-enantiomer (dexchlorpheniramine), which exhibits approximately 200-fold greater affinity for the H1 receptor than its (R)-counterpart.
However, the clinical utility of chlorpheniramine is limited by rapid hepatic metabolism, primarily N-demethylation mediated by CYP2D6. This guide proposes and details the engineering of a deuterated analog where the six hydrogen atoms on the terminal dimethylamine group are replaced with deuterium. This modification exploits the Deuterium Kinetic Isotope Effect (DKIE) to retard CYP-mediated N-demethylation, potentially extending half-life and reducing dosing frequency while maintaining the potent H1-binding profile of the (S)-enantiomer.
Structural Analysis & Stereochemistry
The Target Molecule
The molecule of interest is (S)-3-(4-chlorophenyl)-N,N-bis(trideuteromethyl)-3-(pyridin-2-yl)propan-1-amine .
| Feature | Specification |
| IUPAC Name | (3S)-3-(4-chlorophenyl)-N,N-bis(2H3)methyl-3-(pyridin-2-yl)propan-1-amine |
| Molecular Formula | C16H13D6ClN2 |
| Molecular Weight | ~280.83 g/mol (vs. 274.79 g/mol for non-deuterated) |
| Chiral Center | C3 (Propyl chain attachment point) |
| Configuration | (S)-(+) (Eutomer) |
| Deuteration Site | N-methyl groups (6 Deuteriums total) |
Stereochemical Significance
Chlorpheniramine possesses a single chiral center. The stereoselectivity is critical:
-
(S)-Enantiomer (Dexchlorpheniramine): High affinity for H1 receptors (
nM). -
(R)-Enantiomer: Low affinity (
nM), but contributes to sedative side effects and anticholinergic activity.
Design Directive: The deuterated candidate must be the (S)-enantiomer to maximize the therapeutic index.
The Deuterium Switch: Mechanistic Rationale
The primary metabolic clearance pathway for chlorpheniramine is N-demethylation , catalyzed predominantly by CYP2D6 , with minor contributions from CYP3A4 and CYP2C11 (in rodent models).
The Kinetic Isotope Effect (KIE)
Carbon-Deuterium (C-D) bonds are shorter and stronger than Carbon-Hydrogen (C-H) bonds due to the lower zero-point vibrational energy of the heavier isotope.[2][3]
-
C-H Bond Dissociation Energy (BDE): ~98 kcal/mol
-
C-D Bond Dissociation Energy (BDE): ~100 kcal/mol
In the CYP450 catalytic cycle, the rate-determining step (RDS) often involves the abstraction of a hydrogen atom from the substrate. By substituting H with D at the site of metabolic attack (the N-methyl groups), we increase the activation energy required for this abstraction.
Metabolic Pathway Visualization
The following diagram illustrates the blockade of the N-demethylation pathway via deuteration.
[3][11]
Synthetic Architecture
To produce (S)-d6-chlorpheniramine , a "Resolution after Synthesis" approach is recommended. Asymmetric synthesis is possible but often less cost-effective for this specific scaffold compared to classical resolution of the deuterated racemate.
Reagents & Precursors
-
Precursor A: 2-(4-chlorobenzyl)pyridine
-
Reagent B: 2-Chloro-N,N-bis(trideuteromethyl)ethanamine (Synthesized from dimethylamine-d6)
-
Base: Sodium Amide (NaNH2) or KHMDS
-
Resolution Agent: (+)-Tartaric Acid (or N-acetyl-L-leucine)
Step-by-Step Protocol
Step 1: Synthesis of the Deuterated Side Chain
-
React dimethylamine-d6 (commercially available) with 2-chloroethanol to form 2-(dimethylamino-d6)ethanol.
-
Chlorinate using Thionyl Chloride (SOCl2) to yield 2-chloro-N,N-bis(trideuteromethyl)ethanamine .
Step 2: Alkylation (Formation of Racemic d6-Chlorpheniramine)
-
Dissolve 2-(4-chlorobenzyl)pyridine (1.0 eq) in dry Toluene.
-
Add Sodium Amide (1.2 eq) slowly at 0°C under Nitrogen atmosphere. Stir for 1 hour to generate the carbanion (red color).
-
Add the deuterated side chain (from Step 1) dropwise.
-
Reflux for 4–6 hours.
-
Quench with water, extract with ethyl acetate, and concentrate to yield (±)-d6-chlorpheniramine .
Step 3: Chiral Resolution (Isolation of the S-Enantiomer)
-
Dissolve (±)-d6-chlorpheniramine in hot ethanol.
-
Add (+)-Tartaric acid (1.0 eq) dissolved in hot ethanol.
-
Crystallize: Allow the solution to cool slowly. The (S)-chlorpheniramine-(+)-tartrate salt is less soluble and will crystallize first.
-
Filtration: Collect the crystals.
-
Recrystallization: Repeat recrystallization from ethanol until constant optical rotation is achieved (
). -
Free Base Liberation: Treat the salt with NaOH (1M), extract into ether, and dry to obtain pure (S)-d6-chlorpheniramine .
Synthetic Workflow Diagram
Analytical Validation
To ensure scientific integrity, the synthesized compound must undergo a "Self-Validating" analytical workflow.
Identity & Deuterium Incorporation (NMR)
-
1H NMR (500 MHz, CDCl3):
-
Confirm absence of the singlet peak at
ppm (corresponding to the N-CH3 protons in the non-deuterated standard). -
Confirm integration of aromatic protons (pyridine/phenyl rings) relative to the propyl chain protons.
-
-
13C NMR:
-
Observe the carbon signal for N-CD3 as a septet (due to coupling with Deuterium, spin=1) with a slight chemical shift change compared to N-CH3.
-
Enantiomeric Purity (Chiral HPLC)
-
Column: Chiralcel OD-H or Chiralpak AD-H.
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).
-
Detection: UV at 254 nm.
-
Criteria: The (S)-enantiomer must show >99% enantiomeric excess (ee). The (R)-enantiomer peak should be effectively absent.
Mass Spectrometry (LC-MS/MS)
-
Method: ESI Positive Mode.
-
Parent Ion: Look for
(approx), representing a +6 Da shift from the natural abundance ion (275.2). -
Fragmentation: Verify that daughter ions retaining the amine group also show the +6 mass shift.
| Parameter | Non-Deuterated (S) | Deuterated (S)-d6 | Validation Criteria |
| Parent Ion (m/z) | 275.2 | 281.2 | Shift of +6.0 Da |
| N-Methyl Signal (NMR) | Singlet (6H) | Absent/Silent | >98% D-incorporation |
| Chiral Retention | Co-elution with standard |
References
-
Miyazaki, K., & Abuki, S. (1992). Stereoselective pharmacokinetics of chlorpheniramine in humans. Journal of Pharmacokinetics and Biopharmaceutics.
-
Hanaoka, K., et al. (2002). Enantioselective determination of chlorpheniramine and its major metabolites in human plasma using chiral chromatography.[4] Journal of Pharmaceutical and Biomedical Analysis.
-
Shao, L., & Hewitt, M. C. (2010).[5] The kinetic isotope effect in the search for deuterated drugs.[2][3][5][6][7] Drug News & Perspectives.
-
Kushner, D. J., et al. (1999). Pharmacological uses and perspectives of heavy water and deuterated compounds. Canadian Journal of Physiology and Pharmacology.
-
Sigma-Aldrich. (2023). Chlorpheniramine Maleate Product Specification (CAS 113-92-8).[8][9]
Sources
- 1. Frontiers | Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review [frontiersin.org]
- 2. Portico [access.portico.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The enantioselective determination of chlorpheniramine and its major metabolites in human plasma using chiral chromatography on a beta-cyclodextrin chiral stationary phase and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. isotope.com [isotope.com]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. Chlorpheniramine Maleate | C20H23ClN2O4 | CID 5281068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
Technical Guide: Isotopic & Chiral Purity Specifications for (S)-Chlorpheniramine-d6 Maleate
Isotopic purity specifications for (S)-Chlorpheniramine-d6 Maleate[1][2][3]
Executive Summary
In the high-stakes environment of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), the reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) data is inextricably linked to the quality of the internal standard (IS).[1][2] For chiral active pharmaceutical ingredients (APIs) like (S)-Chlorpheniramine (Dexchlorpheniramine), the specifications of the deuterated analog are not merely administrative checkboxes but critical determinants of assay sensitivity and selectivity.[1]
This guide delineates the rigorous technical specifications required for (S)-Chlorpheniramine-d6 Maleate , focusing on the interplay between isotopic enrichment, enantiomeric purity, and bioanalytical performance.[2] It addresses the "Cross-Talk" phenomenon and provides a self-validating framework for selecting and qualifying this reference material.
Molecular Architecture & Isotopic Design
To ensure robust performance as an internal standard, the deuteration strategy must balance mass shift sufficiency with chemical stability .
-
Chemical Name: (3S)-3-(4-chlorophenyl)-N,N-bis(trideuteriomethyl)-3-(pyridin-2-yl)propan-1-amine maleate.[1][2][5]
-
Labeling Position: The standard industry design places the deuterium labels on the two N-methyl groups (N,N-bis(CD3)).[1]
-
Rationale:
-
Mass Shift (+6 Da): A d6 shift is optimal for chlorine-containing molecules.[1] Chlorpheniramine contains one chlorine atom, resulting in a significant natural M+2 isotope abundance (~32% from ³⁷Cl). A +6 Da shift moves the IS monoisotopic peak well beyond the analyte’s isotope envelope (M, M+1, M+2), preventing signal overlap.
-
Synthetic Feasibility: The dimethylamine moiety is introduced late in the synthesis, allowing for high isotopic incorporation using commercially available d6-dimethylamine precursors.
-
Diagram 1: Molecular Logic & Interference Pathways
This diagram illustrates why specific labeling and purity are required to prevent bioanalytical failure.
Caption: Logical map of spectral interference. The critical failure mode is the "d0" impurity in the IS contributing signal to the Analyte channel.
Critical Quality Attributes (CQAs)
For use in regulated bioanalysis (GLP/GCP), the material must meet the following stringent specifications.
2.1 Isotopic Purity (The "No-d0" Rule)
The most critical parameter is not just the average deuterium enrichment, but the specific absence of the unlabeled (d0) isotopologue.
| Parameter | Specification | Technical Rationale |
| Chemical Purity | ≥ 98.0% | Ensures accurate weighing and prevents non-specific matrix interferences.[1][2] |
| Isotopic Enrichment | ≥ 99.0% atom D | High overall deuteration ensures a sharp M+6 peak. |
| d0 Contribution | ≤ 0.1% (Strict) | The Critical Spec. If d0 > 0.1%, spiking the IS at high concentrations (to normalize matrix effects) will artificially inflate the analyte signal, causing LLOQ (Lower Limit of Quantitation) failure. |
| Isotopic Distribution | d6 ≥ 98.5% | Minimizes d3/d4/d5 "shoulders" that dilute the primary signal. |
2.2 Chiral Purity (Enantiomeric Excess)
Since (S)-Chlorpheniramine is the pharmacologically active enantiomer (Dexchlorpheniramine) with distinct potency and metabolic pathways compared to the (R)-isomer, the IS must match the stereochemistry of the analyte if a chiral separation method is used.[1]
-
Method: Chiral HPLC (e.g., using columns like Chiralcel OD-H or AGP).[1]
-
Impact: In chiral LC-MS assays, an impure IS (containing R-d6) could co-elute with the (R)-analyte (if present) or create split peaks, complicating integration and quantification.[1][2]
2.3 Salt Form & Stoichiometry
-
Form: Maleate Salt (1:1 stoichiometry).
-
Handling: Maleate salts can be hygroscopic. The Certificate of Analysis (CoA) must report the Water Content (Karl Fischer) and Residual Solvents to allow for a precise correction factor during stock solution preparation.
Analytical Validation Framework
Trustworthiness in data stems from self-validating protocols.[1][2] The following methods are required to verify the specifications above.
3.1 High-Resolution Mass Spectrometry (HRMS)
Objective: Determine the isotopic distribution (d0, d1... d6).[1]
-
Protocol: Direct infusion or LC-MS on a Q-TOF or Orbitrap system.[1][2]
-
Validation Step: Zoom into the M+0 (unlabeled) mass region. Calculate the ratio of the M+0 abundance to the M+6 abundance.
-
Acceptance Criteria: The signal at the M+0 m/z must be indistinguishable from background noise or <0.1% of the M+6 base peak.
3.2 Quantitative NMR (qNMR)
Objective: Absolute purity and confirmation of structure.
-
Protocol: ¹H-NMR (400 MHz or higher) using an internal standard (e.g., Maleic acid or TCNB).
-
Key Observation: The signal for the N-methyl protons (normally a singlet around 2.2 ppm) should be absent or flattened in the d6-labeled compound.[1][2] Residual protons in this region indicate incomplete deuteration (d3, d0 species).
3.3 Chiral HPLC
Objective: Confirm enantiomeric purity.
-
Protocol:
-
Self-Validation: Inject the racemic d6-standard (if available) or a mix of S-analyte and R-analyte to establish resolution, then inject the (S)-Chlorpheniramine-d6 sample to verify a single peak.[1][2]
Bioanalytical Application: The "Cross-Talk" Effect
The primary reason for strict isotopic purity specs is the prevention of "Cross-Talk" or "Signal Contribution."
Mechanism of Failure
In LC-MS/MS, the Internal Standard is added at a constant, relatively high concentration (e.g., 50 ng/mL) to all samples.
-
Scenario A (Pure IS): IS contributes only to the IS channel (M+6).
-
Scenario B (Impure IS, 1% d0): The IS contributes 0.5 ng/mL of "unlabeled" drug to the Analyte channel.
-
If the LLOQ of the assay is 0.1 ng/mL, the IS itself contributes 5x the LLOQ signal. The assay fails.
-
Citation: The impact of isotopic purity on LLOQ and the necessity of minimizing the unlabeled isotopologue is a foundational principle in regulated bioanalysis [1, 2].
Diagram 2: QC & Validation Workflow
A structured workflow to ensure the material meets these standards before entering the bioanalytical pipeline.
Caption: Step-by-step QC workflow. The "Decision" node emphasizes that failing isotopic or chiral specs results in immediate rejection.
Handling & Stability
-
Light Sensitivity: Chlorpheniramine is photosensitive. The d6-analog must be stored in amber glass vials .
-
Hygroscopicity: The maleate salt absorbs moisture. Store at -20°C in a desiccator. Allow the vial to reach room temperature before opening to prevent condensation, which can lead to hydrolysis or weighing errors.
-
Solution Stability: Stock solutions in Methanol are generally stable for 12 months at -20°C. However, deuterium exchange is a theoretical risk in protic solvents at extreme pH, though the methyl-D position is chemically robust compared to exchangeable protons (OH, NH).[1][2]
References
-
ResolveMass Laboratories. (2025). Isotopic Purity Using LC-MS. Explains the criticality of isotopic enrichment and d0 contribution in tracer studies and bioanalysis.
-
Bunch, D. R., et al. (2014).[6] "Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?" Clinica Chimica Acta, 429, 4-5.[6] Highlights potential retention time shifts and matrix effect limitations of deuterated standards.
-
LGC Standards. Chlorpheniramine-d6 Maleate Salt Product Data. Provides baseline commercial specifications for purity (>95%) and chemical structure. [1][5]
-
Cayman Chemical. Chlorpheniramine-d6 (maleate) Product Information. Confirms the N,N-bis(methyl-d3) labeling strategy and application as an internal standard.
-
United States Pharmacopeia (USP). Chlorpheniramine Maleate Monograph. Establishes the regulatory baseline for the chemical purity and identification of the unlabeled drug substance.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. prepchem.com [prepchem.com]
- 3. clearsynth.com [clearsynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chlorpheniramine-d6 Maleate Salt | LGC Standards [lgcstandards.com]
- 6. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological profile of (S)-Chlorpheniramine vs (R)-Chlorpheniramine
The following technical guide provides an in-depth pharmacological analysis of the chlorpheniramine enantiomers. It is structured to serve drug development professionals and researchers, focusing on the mechanistic, pharmacokinetic, and experimental distinctions between the (S)-eutomer and the (R)-distomer.
A Technical Analysis of Chiral Divergence in First-Generation Alkylamines
Executive Summary: The Rationale for Chiral Resolution
Chlorpheniramine (CPM) is a classic propylamine-derivative H1-receptor antagonist historically marketed as a racemate (50:50 mixture).[1] However, the pharmacological activity is not equipotent. The (S)-(+)-enantiomer (Dexchlorpheniramine) acts as the eutomer , exhibiting high affinity for the Histamine H1 receptor. The (R)-(-)-enantiomer functions as the distomer , contributing negligible therapeutic efficacy while adding to the metabolic load and potential off-target toxicity.[1]
This guide delineates the molecular, pharmacokinetic, and safety profiles of these enantiomers, providing the evidence base for the clinical preference for Dexchlorpheniramine.
Stereochemical & Molecular Basis
Absolute Configuration
The chiral center of chlorpheniramine is located at the propyl carbon attached to the pyridine and p-chlorophenyl rings.
-
Target Eutomer: (S)-(+)-Chlorpheniramine (Dexchlorpheniramine).[1]
-
Activity: Potent Inverse Agonist at H1.
-
-
Target Distomer: (R)-(-)-Chlorpheniramine .[1][2][3]
-
Activity: Low affinity for H1; competitive substrate for CYP enzymes.[1]
-
Receptor Affinity Profile ( and Selectivity)
The dissociation constant (
| Receptor Target | (S)-Chlorpheniramine ( | (R)-Chlorpheniramine ( | Functional Outcome |
| Histamine H1 | ~2–4 nM | > 200 nM | (S) drives anti-allergic efficacy.[1] |
| Muscarinic (M1-M5) | ~10–20 nM | Low Affinity | (S) drives anticholinergic side effects (dry mouth).[1] |
| hERG ( | Both contribute to QT prolongation risk at overdose.[1] |
Technical Insight: The high affinity of the (S)-enantiomer for Muscarinic receptors (specifically M3) explains why Dexchlorpheniramine retains the anticholinergic side-effect profile (dry mouth, urinary retention) despite being a purified enantiomer. The selectivity improvement is primarily metabolic, not receptor-subtype specific regarding off-targets.[1]
Pharmacokinetics: The CYP2D6 Divergence
The most critical distinction between the enantiomers lies in their interaction with Cytochrome P450 2D6 (CYP2D6) . This interaction is stereoselective, leading to significant differences in clearance (CL) and half-life (
Stereoselective Metabolism
-
(S)-Chlorpheniramine: Cleared slowly .[1][2][3] It is a substrate for CYP2D6 but has a lower intrinsic clearance compared to the (R) form in Extensive Metabolizers (EMs).
-
(R)-Chlorpheniramine: Cleared rapidly .[1] It undergoes faster N-demethylation.[1]
Quantitative PK Comparison (Extensive Metabolizers)
| Parameter | (S)-Chlorpheniramine | (R)-Chlorpheniramine | Impact |
| Clearance ( | 0.49 L/h/kg | 1.07 L/h/kg | (S) persists longer in plasma.[1][2][3] |
| Half-life ( | ~20–24 Hours | ~10–13 Hours | (S) accumulates more upon chronic dosing.[1] |
| 12.5 ng/mL | 5.4 ng/mL | (S) achieves therapeutic threshold faster.[1] |
Causality: The rapid clearance of the (R)-distomer means that in a patient taking the racemate, the "waste" product is removed relatively quickly, but it still competes for CYP2D6 active sites, potentially altering the kinetics of co-administered drugs (e.g., antidepressants, beta-blockers).
Mechanism of Action & Pathway Visualization
The following Graphviz diagram illustrates the divergent pathways of the racemate, highlighting the "Metabolic Filter" of the liver and the "Receptor Selection" at the tissue level.
Figure 1: Pharmacological divergence of Chlorpheniramine.[1] Note the high-affinity binding of the (S)-enantiomer to H1 and M3 receptors, contrasted with the rapid metabolic clearance of the (R)-enantiomer.
Experimental Protocols
To validate the profiles described above, the following standardized protocols are recommended. These assays ensure reproducibility and distinguish between specific binding (S-mediated) and non-specific interactions.[1]
Protocol A: H1 Receptor Radioligand Binding Assay
Purpose: Determine the
Materials:
-
Source Tissue: CHO-K1 cells stably expressing human H1 receptor.[1]
-
Radioligand:
-Pyrilamine (Specific Activity ~80 Ci/mmol).[1] -
Test Compounds: Pure (S)-Chlorpheniramine maleate and (R)-Chlorpheniramine maleate.[1]
Methodology:
-
Membrane Preparation: Homogenize cells in ice-cold HEPES buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.[1]
-
Incubation:
-
Mix 50
L membrane suspension + 50 L -Pyrilamine (2 nM final) + 50 L Test Compound (Concentration range to M). -
Non-specific binding control: Include 10
M Promethazine.[1]
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific filter binding).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation: [1]
Protocol B: Stereoselective Microsomal Stability
Purpose: Assess the intrinsic clearance (
Methodology:
-
System: Human Liver Microsomes (HLM) pooled from 50 donors (to normalize CYP2D6 polymorphism).[1]
-
Reaction Mix: 0.5 mg/mL microsomal protein in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Sampling: Spiked with 1
M of (S) or (R) chlorpheniramine separately. Aliquot at 0, 5, 10, 20, 30, 60 min. -
Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Diphenhydramine-d3).
-
Quantification: LC-MS/MS on a Chiral-AGP column to ensure no racemization occurred during incubation.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.[1] [1]
Safety & Toxicology Implications
hERG Channel Blockade (QT Prolongation)
Both enantiomers possess the structural pharmacophore (protonated tertiary amine) required to block the
-
Risk: At therapeutic doses, the risk is low. However, in CYP2D6 Poor Metabolizers (PMs), the accumulation of (S)-Chlorpheniramine can reach thresholds where hERG blockade becomes relevant.
-
Distinction: Unlike H1 affinity, hERG blockade is often less stereoselective . Therefore, removing the (R)-enantiomer reduces the total molar load of drug available to block hERG, theoretically improving the cardiac safety margin.
Anticholinergic Burden
The (S)-enantiomer binds M1-M5 receptors.[1]
-
Clinical Consequence: Sedation (central H1 + M1 blockade) and dry mouth (peripheral M3 blockade).[1]
-
Note: Switching to Dexchlorpheniramine does not eliminate these side effects, as they are intrinsic to the eutomer.
References
-
Yasuda, S. U., et al. (1995).[5] "Chlorpheniramine plasma concentration and histamine H1-receptor occupancy." Clinical Pharmacology & Therapeutics.
-
Harlfinger, S., et al. (2025). "The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine." ResearchGate / PubMed.[1]
-
PubChem Compound Summary. (2025). "Dexchlorpheniramine (CID 33036)."[1] National Center for Biotechnology Information.[1]
-
Kubo, N., et al. (1987).[1] "Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay." Japanese Journal of Pharmacology.
-
Zhang, Y., et al. (2010). "Block of hERG K+ Channel by Classic Histamine H1 Receptor Antagonist Chlorpheniramine."[1][6] Korean Journal of Physiology & Pharmacology.
Sources
- 1. Dexchlorpheniramine | C16H19ClN2 | CID 33036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How to Determine the R and S Configuration - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. Block of hERG K+ Channel by Classic Histamine H1 Receptor Antagonist Chlorpheniramine - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Metabolic Fate of (S)-Chlorpheniramine: A Technical Guide to Stable Isotope-Resolved Metabolomics
This guide provides an in-depth exploration of modern techniques for characterizing the metabolic pathways of (S)-chlorpheniramine, the pharmacologically active enantiomer of the widely used first-generation antihistamine. We will delve into the strategic application of stable isotope labeling, a powerful tool that offers unparalleled precision and safety in drug metabolism studies. This document is intended for researchers, scientists, and drug development professionals seeking to apply these advanced methodologies to their own work.
The Significance of Stereoselectivity and Metabolism in Chlorpheniramine's Profile
Chlorpheniramine is a chiral compound, and its antihistaminic activity resides primarily in the (S)-(+)-enantiomer. The stereoselective elimination of chlorpheniramine is a critical factor in its pharmacokinetic profile, with the (S)-enantiomer being cleared more slowly than the (R)-enantiomer.[1] This difference in clearance underscores the importance of studying the metabolism of each enantiomer independently. The cytochrome P450 enzyme CYP2D6 has been identified as a key player in the metabolism of chlorpheniramine in humans.[1][2][3] Genetic polymorphisms in the CYP2D6 gene can lead to significant inter-individual variability in drug clearance, potentially affecting both efficacy and the incidence of adverse effects.[3]
Understanding the metabolic pathways of (S)-chlorpheniramine is therefore essential for optimizing its therapeutic use, predicting potential drug-drug interactions, and ensuring patient safety. Stable isotope labeling has emerged as a superior technique for such investigations, offering a non-radioactive and highly sensitive approach to trace the fate of a drug molecule in complex biological systems.[2][4]
The Power of Stable Isotopes in Drug Metabolism Research
Stable isotope labeling involves the incorporation of heavy, non-radioactive isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), into a drug molecule.[5] This "tagged" version of the drug is chemically identical to the unlabeled parent compound but can be readily distinguished by mass spectrometry due to its increased mass. This allows for the unambiguous identification of the drug and its metabolites from endogenous molecules in biological matrices.[2][6]
The primary advantages of using stable isotopes in drug metabolism studies include:
-
Enhanced Safety: The absence of radioactivity makes stable isotopes ideal for studies in humans, including vulnerable populations where radioisotopes are contraindicated.[2]
-
High Sensitivity and Specificity: Mass spectrometry provides excellent sensitivity and specificity for detecting and quantifying isotopically labeled compounds.[2]
-
Versatility: Stable isotopes can be used in a wide range of in vitro and in vivo models to elucidate metabolic pathways, determine metabolic stability, and identify sites of metabolic attack.[4][6]
Strategic Synthesis of Stable Isotope-Labeled (S)-Chlorpheniramine
The strategic placement of stable isotopes within the (S)-chlorpheniramine molecule is crucial for a successful metabolism study. The label should be in a metabolically stable position to avoid its loss during biotransformation. For tracing N-demethylation pathways, labeling the N-methyl groups with deuterium (e.g., creating a -CD₃ group) is a common and effective strategy.
A plausible synthetic approach for preparing deuterium-labeled (S)-chlorpheniramine could involve the use of a deuterated methylating agent in the final step of the synthesis of the amine side chain. For example, reacting the desmethyl precursor of (S)-chlorpheniramine with deuterated iodomethane (CD₃I) would yield the desired labeled compound.
In Vitro Investigation of (S)-Chlorpheniramine Metabolism using Human Liver Microsomes
Human liver microsomes (HLMs) are a valuable in vitro tool for studying phase I metabolism, as they are enriched in cytochrome P450 enzymes.[7][8] The following protocol outlines a typical experiment to investigate the metabolism of (S)-chlorpheniramine using stable isotope labeling.
Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes
Objective: To identify the metabolites of (S)-chlorpheniramine formed by human liver microsomal enzymes and to assess the utility of a stable isotope-labeled internal standard.
Materials:
-
(S)-Chlorpheniramine
-
Deuterium-labeled (S)-chlorpheniramine (e.g., (S)-Chlorpheniramine-d6 on the N-dimethyl group) for use as an internal standard.[9]
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixtures:
-
In a microcentrifuge tube, combine the following on ice:
-
Potassium phosphate buffer (to final volume)
-
Pooled HLMs (final concentration typically 0.5-1 mg/mL)
-
(S)-Chlorpheniramine (final concentration typically 1-10 µM)
-
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.[7]
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
Internal Standard Addition: Add a known concentration of deuterium-labeled (S)-chlorpheniramine to each sample as an internal standard for accurate quantification.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.
In Vitro Metabolism Workflow
Caption: Workflow for in vitro metabolism of (S)-chlorpheniramine.
Analytical Methodology: LC-MS/MS for Metabolite Identification and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for identifying and quantifying drug metabolites due to its high sensitivity, selectivity, and ability to provide structural information.
LC-MS/MS Method for (S)-Chlorpheniramine and its Metabolites
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF).
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 or a chiral stationary phase column (e.g., beta-cyclodextrin) can be used.[4] For general metabolite profiling, a C18 column is often sufficient.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[10]
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for chlorpheniramine and its metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known metabolites or full scan/product ion scan for the identification of unknown metabolites.
-
MRM Transitions:
-
Parent (S)-Chlorpheniramine: The precursor ion (m/z) will be that of the protonated molecule [M+H]⁺. The product ion will be a characteristic fragment.
-
Metabolites: The precursor ions will correspond to the [M+H]⁺ of the expected metabolites (e.g., N-desmethyl, N-didesmethyl, hydroxylated species). The product ions will be specific fragments of each metabolite.
-
Labeled Internal Standard: The precursor and product ions will be shifted by the mass of the incorporated isotopes (e.g., +6 for a -d6 label).
-
Expected Mass Shifts for Deuterated Metabolites
The use of a deuterium-labeled internal standard allows for the confident identification of metabolites. The mass difference between the unlabeled and labeled compound will be maintained in its metabolites, as long as the label is not lost during metabolism.
| Compound | Unlabeled [M+H]⁺ (m/z) | Deuterated (d6) [M+H]⁺ (m/z) | Mass Shift |
| (S)-Chlorpheniramine | 275.1 | 281.1 | +6 |
| N-desmethyl-(S)-chlorpheniramine | 261.1 | 267.1 | +6 |
| N-didesmethyl-(S)-chlorpheniramine | 247.1 | 253.1 | +6 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Analytical Workflow
Caption: Analytical workflow for LC-MS/MS analysis.
In Vivo Metabolic Studies in Animal Models
In vivo studies are essential to understand the complete metabolic profile of a drug in a whole organism. Rodent models, such as rats, are commonly used in early-stage drug metabolism studies.
Experimental Protocol: In Vivo Metabolism in Rats
Objective: To identify and quantify the metabolites of (S)-chlorpheniramine in rat plasma and urine following oral administration of a stable isotope-labeled compound.
Materials:
-
(S)-Chlorpheniramine
-
Deuterium-labeled (S)-chlorpheniramine
-
Sprague-Dawley rats
-
Metabolic cages for separate collection of urine and feces
-
Dosing gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Sample processing reagents (as described in the in vitro section)
Procedure:
-
Dosing: Administer a single oral dose of a mixture of unlabeled and deuterium-labeled (S)-chlorpheniramine to the rats. The labeled compound can be used as a tracer.
-
Sample Collection:
-
Urine and Feces: House the rats in metabolic cages and collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).
-
Blood: Collect blood samples via tail vein or other appropriate method at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose). Process the blood to obtain plasma.
-
-
Sample Preparation:
-
Plasma: Perform protein precipitation with acetonitrile, followed by the addition of an internal standard (if a different one is used).
-
Urine: Dilute the urine samples with an appropriate buffer and add an internal standard.
-
-
LC-MS/MS Analysis: Analyze the prepared plasma and urine samples using the LC-MS/MS method described previously.
-
Data Analysis:
-
Identify metabolites by searching for the characteristic isotopic pattern of the drug-related material.
-
Quantify the parent drug and its metabolites in each sample.
-
Calculate pharmacokinetic parameters for the parent drug and major metabolites.
-
In Vivo Study Workflow
Caption: Major metabolic pathways of (S)-chlorpheniramine.
Conclusion
The use of stable isotope-labeled (S)-chlorpheniramine in conjunction with modern LC-MS/MS techniques provides a powerful and safe approach to comprehensively characterize its metabolic fate. The methodologies outlined in this guide offer a robust framework for researchers to gain critical insights into the biotransformation of this important therapeutic agent. A thorough understanding of its metabolic pathways is paramount for optimizing its clinical use, ensuring patient safety, and informing future drug development efforts.
References
-
Yates, C. R., et al. (2000). The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine. British Journal of Clinical Pharmacology, 49(2), 141–147. [Link]
-
Maurer, H. H., & Welsch, M. (1991). Metabolism of chlorpheniramine in rat and human by use of stable isotopes. Xenobiotica, 21(1), 97-109. [Link]
-
Abramson, F. P. (2001). The use of stable isotopes in drug metabolism studies. Seminars in Perinatology, 25(3), 133-138. [Link]
-
Kasuya, F., Igarashi, K., & Fukui, M. (1991). Metabolism of chlorpheniramine in rat and human by use of stable isotopes. Xenobiotica, 21(1), 97-109. [Link]
-
Aravindaraj, J., et al. (2007). Development and Application of a Validated Liquid Chromatography-Mass Spectrometry Method for the Determination of Dexchlorpheniramine Maleate in Human Plasma. Scientia Pharmaceutica, 75(2), 65-76. [Link]
-
Pistos, C., et al. (2010). Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study. Biomedical Chromatography, 24(7), 774-781. [Link]
-
Yasuda, T., et al. (2002). The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine. British Journal of Clinical Pharmacology, 53(5), 515-520. [Link]
-
Hamman, M. A., et al. (2004). In Vitro Characterization of Cytochrome P450 2D6 Inhibition by Classic Histamine H1 Receptor Antagonists. Drug Metabolism and Disposition, 32(10), 1167-1172. [Link]
-
BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]
-
Hiep, B. T., et al. (2001). Intestinal absorption and metabolism of chlorpheniramine enantiomers in rat. Chirality, 13(4), 207-213. [Link]
-
Peets, E. A., Weinstein, R., Billard, W., & Symchowicz, S. (1972). The metabolism of chlorpheniramine maleate in the dog and rat. Archives Internationales de Pharmacodynamie et de Thérapie, 199(1), 172-190. [Link]
-
Osterloh, J. D., Karakaya, A., & Carter, D. E. (1980). Isolation and identification of the polar metabolites of chlorpheniramine in the dog. Drug Metabolism and Disposition, 8(1), 12-15. [Link]
-
BioIVT. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]
-
Peets, E. A., Weinstein, R., Billard, W., & Symchowicz, S. (1972). The metabolism of chlorpheniramine maleate in the dog and rat. Archives Internationales de Pharmacodynamie et de Thérapie, 199(1), 172-190. [Link]
-
Hamman, M. A., et al. (2004). In Vitro Characterization of Cytochrome P450 2D6 Inhibition by Classic Histamine H1 Receptor Antagonists. Drug Metabolism and Disposition, 32(10), 1167-1172. [Link]
Sources
- 1. The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The enantioselective determination of chlorpheniramine and its major metabolites in human plasma using chiral chromatography on a beta-cyclodextrin chiral stationary phase and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of chlorpheniramine in rat and human by use of stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. oyc.co.jp [oyc.co.jp]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
High-Precision Quantitation of (S)-Chlorpheniramine in Biological Matrices Using (S)-Chlorpheniramine-d6 as an Internal Standard
Abstract & Introduction
The pharmacological distinctiveness of chiral drugs necessitates stereoselective analysis. Chlorpheniramine, a potent H1-receptor antagonist, is marketed as a racemate, yet its therapeutic activity resides predominantly in the (S)-enantiomer (Dexchlorpheniramine) . The (R)-enantiomer contributes less to efficacy but may influence toxicity or metabolic load. Consequently, precise quantitation of (S)-Chlorpheniramine in the presence of its antipode is critical for pharmacokinetic (PK) and bioequivalence studies.
This protocol details a validated LC-MS/MS workflow utilizing (S)-Chlorpheniramine-d6 as a stable isotopically labeled internal standard (SIL-IS). Unlike analog internal standards, the d6-isotopolog provides near-perfect tracking of the analyte through extraction, chromatography, and ionization, effectively compensating for matrix effects and ion suppression.
Key Technical Advantages
-
Chiral Fidelity: Usage of (S)-Chlorpheniramine-d6 ensures that the IS co-elutes exactly with the target enantiomer on chiral stationary phases, providing specific normalization for the active isomer.
-
Matrix Compensation: The deuterium label corrects for ESI signal variability caused by phospholipids or endogenous plasma components.
-
Regulatory Compliance: Designed to meet FDA and EMA Bioanalytical Method Validation guidelines.
Physicochemical Profile
| Property | Analyte: (S)-Chlorpheniramine | Internal Standard: (S)-Chlorpheniramine-d6 |
| CAS Number | 25523-97-1 (Maleate) | 1219806-45-7 (Maleate) |
| Molecular Formula | C16H19ClN2[1] • C4H4O4 | C16H13D6ClN2 • C4H4O4 |
| Molecular Weight | 390.86 g/mol (Salt) / 274.79 (Free Base) | 396.90 g/mol (Salt) / 280.83 (Free Base) |
| Label Position | N/A | N,N-dimethyl-d6 (Two -CD3 groups) |
| pKa | ~9.2 (Amine) | ~9.2 (Amine) |
| LogP | 3.38 | 3.38 (approx) |
| Solubility | Soluble in Water, Methanol, Ethanol | Soluble in Water, Methanol, Ethanol |
Experimental Design Strategy
The "Carrier Effect" and Co-Elution
In chiral chromatography, enantiomers are separated by interacting with the chiral selector. By using the (S)-specific deuterated standard, we ensure the IS behaves exactly like the target (S)-analyte.
-
Why not Racemic d6-IS? If a racemic d6-IS is used, the (R)-d6 enantiomer might elute close to the (S)-analyte depending on resolution. While mass difference separates them, isotopic interference (cross-talk) is minimized by using the enantiopure IS.
-
Mass Shift: The +6 Da shift (275 vs 281) is sufficient to avoid isotopic overlap from the natural M+6 isotope of the analyte.
Fragmentation Logic (MS/MS)
The primary fragmentation of Chlorpheniramine in ESI+ involves the loss of the dimethylamine group or the entire side chain.
-
Analyte (275.1): Transitions to 230.1 (Loss of -NH(CH3)2, 45 Da).
-
IS (281.1): Transitions to 230.1 (Loss of -NH(CD3)2, 51 Da).
-
Note: Both precursors yield the same product ion (m/z 230). This is acceptable because the precursor masses are distinct. However, chromatographic separation from interferences is still vital.
Protocol: Stock Solution Preparation
Safety Note: Chlorpheniramine is a potent antihistamine. Handle powder in a fume hood.
-
Primary Stock (IS): Weigh 1.0 mg of (S)-Chlorpheniramine-d6 Maleate into a 10 mL volumetric flask. Dissolve in Methanol to yield 100 µg/mL (free base equivalent).
-
Correction Factor: Multiply weight by (MW Free Base / MW Salt) = 280.83 / 396.90 ≈ 0.707.
-
-
Working IS Solution: Dilute the Primary Stock with 50:50 Methanol:Water to a concentration of 50 ng/mL .
-
Stability: Store at -20°C. Stable for 3 months.
-
-
Analyte Stock: Prepare (S)-Chlorpheniramine Maleate similarly to 1.0 mg/mL in Methanol.
Protocol: Sample Preparation (Liquid-Liquid Extraction)
LLE is superior to Protein Precipitation (PPT) for this assay as it provides cleaner extracts and higher sensitivity for low-level dosing.
Extraction Workflow Diagram
Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for plasma samples.
Detailed Steps
-
Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.
-
Spike IS: Add 20 µL of Working IS Solution (50 ng/mL). Vortex briefly.
-
Basify: Add 100 µL of 0.1 M NaOH .
-
Reasoning: Chlorpheniramine is a base (pKa ~9.2). High pH ensures the molecule is uncharged (free base form), maximizing solubility in the organic solvent.
-
-
Extract: Add 2 mL of Diethyl Ether : Dichloromethane (70:30 v/v) or Ethyl Acetate .
-
Agitate: Vortex for 5 minutes; Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Flash freeze the aqueous layer (optional) or carefully pipette the upper organic layer into a glass tube.
-
Dry: Evaporate under a gentle stream of Nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase (see Section 6). Vortex well.
Protocol: LC-MS/MS Instrumentation[3][4]
Chromatographic Conditions (Chiral)
To separate (S)-Chlorpheniramine from (R)-Chlorpheniramine (if racemic drug was administered) or to verify enantiomeric purity.
-
Column: Chiralpak AD-RH or Chiralcel OD-RH (150 x 4.6 mm, 5 µm).
-
Note: These are Reverse-Phase compatible chiral columns.
-
-
Mobile Phase:
-
A: 10 mM Ammonium Bicarbonate (pH 9.0) OR 10 mM Ammonium Acetate (pH 5.0).
-
B: Acetonitrile (100%).
-
Isocratic Mode: 60% B / 40% A (Adjust based on column age).
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Run Time: ~10-12 minutes (Enantiomers typically elute between 6-9 mins).
Mass Spectrometry Parameters
-
Source: ESI Positive (Electrospray Ionization).
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | Collision Energy (eV) |
| (S)-Chlorpheniramine | 275.1 | 230.1 | 100 | 20 |
| (S)-Chlorpheniramine-d6 | 281.1 | 230.1 | 100 | 20 |
-
Transition Logic: The transition 275->230 corresponds to the loss of the dimethylamine moiety [-NH(CH3)2]. The d6-IS (281) loses [-NH(CD3)2], resulting in the same product ion mass (230). This "Shared Product Ion" approach is valid because Q1 selection provides the specificity.
Method Validation Criteria
Ensure your method meets these criteria before clinical sample analysis (based on FDA Bioanalytical Guidelines).
-
Selectivity: Analyze 6 lots of blank plasma. No interference >20% of LLOQ at the retention time of analyte or IS.
-
Linearity: R² > 0.99 using 1/x² weighting. Typical range: 0.5 – 100 ng/mL.
-
Accuracy & Precision:
-
Intra-day/Inter-day CV% < 15% (20% at LLOQ).
-
Accuracy within ±15% of nominal (±20% at LLOQ).
-
-
Matrix Effect: Calculate Matrix Factor (MF).
-
IS-Normalized MF should be close to 1.0, indicating the d6-IS compensates for suppression.
-
Troubleshooting & Scientific Insights
Isotopic Exchange
The deuterium labels on the N-methyl groups are chemically stable and do not undergo exchange with solvent protons under standard LC conditions. However, avoid highly acidic storage conditions (pH < 2) for prolonged periods to prevent potential degradation.
Cross-Talk Check
Inject a high concentration sample of the IS (only) and monitor the Analyte channel (275->230).
-
Pass: Signal in analyte channel is < 5% of LLOQ.
-
Fail: If signal exists, check purity of IS (presence of d0) or reduce IS concentration.
Chiral Inversion
Chlorpheniramine is generally configurationally stable. However, ensure that the extraction pH does not exceed 11 and temperature during evaporation does not exceed 45°C to prevent any potential racemization artifacts.
References
-
Hiep, B. T., et al. (1998).[4] "Determination of enantiomers of chlorpheniramine and its main monodesmethyl metabolite in urine using achiral-chiral liquid chromatography." Journal of Chromatography B, 707(1-2), 235-240.[4]
-
Raju, A. J., et al. (2007). "Development and Application of a Validated Liquid Chromatography-Mass Spectrometry Method for the Determination of Dexchlorpheniramine Maleate in Human Plasma." Iranian Journal of Pharmaceutical Research, 7(3), 161-167.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Department of Health and Human Services.
-
Cayman Chemical. (n.d.). "Chlorpheniramine-d6 (maleate) Product Information."
Sources
Application Note: High-Efficiency Sample Preparation for (S)-Chlorpheniramine from Human Plasma
The following Application Note is designed for researchers and bioanalytical scientists involved in the pharmacokinetic assessment of (S)-Chlorpheniramine (Dexchlorpheniramine).
Executive Summary
(S)-Chlorpheniramine (Dexchlorpheniramine) is the pharmacologically active enantiomer of the alkylamine antihistamine chlorpheniramine. With a high pKa (~9.2), the molecule exists predominantly as a cation at physiological pH. This physicochemical characteristic dictates the extraction strategy: alkaline Liquid-Liquid Extraction (LLE) or Mixed-Mode Cation Exchange (MCX) SPE .
This guide outlines two field-proven protocols. While LLE offers a cost-effective approach with high recovery, MCX SPE provides superior matrix removal for high-sensitivity LC-MS/MS applications (LOQ < 0.05 ng/mL).
Physicochemical Analysis & Strategy
To design a robust extraction, we must exploit the molecule's properties.
| Property | Value | Implication for Extraction |
| pKa | ~9.2 (Amine) | Molecule is positively charged at neutral pH. To extract into organic solvent (LLE), pH must be > 11.2 (pKa + 2) to neutralize it. |
| LogP | ~3.4 | Moderately lipophilic. Once neutralized, it partitions readily into non-polar solvents like Ethyl Acetate or Hexane. |
| Stereochemistry | S-Enantiomer | Extraction is achiral . The physical properties of R- and S-isomers are identical in an achiral environment. Enantiomeric separation occurs on the LC column, not during extraction. |
Decision Matrix: LLE vs. SPE
The choice of method depends on available instrumentation and sensitivity requirements.
Figure 1: Decision matrix for selecting the optimal sample preparation technique.
Protocol A: Liquid-Liquid Extraction (LLE)
Best for: Rapid, manual processing and laboratories limiting consumable costs. Mechanism: pH switching. By adjusting plasma pH to >11, the amine deprotonates, becoming neutral and soluble in organic solvents.
Reagents
-
Extraction Solvent: Ethyl Acetate (EtAc) OR Diethyl Ether:Dichloromethane (80:20 v/v).
-
Buffer: 0.1 M NaOH or Borate Buffer (pH 10).
-
Internal Standard (IS): Brompheniramine or d6-Chlorpheniramine (10 ng/mL in 50:50 Methanol:Water).
Step-by-Step Workflow
-
Aliquot: Transfer 250 µL of plasma into a 2 mL polypropylene tube.
-
Spike: Add 20 µL of Internal Standard working solution. Vortex briefly.
-
Basify: Add 100 µL of 0.1 M NaOH (or 200 µL Borate Buffer pH 10).
-
Critical Step: Check pH > 10. This ensures the amine is uncharged (neutral form).
-
-
Extract: Add 1.5 mL of Ethyl Acetate.
-
Agitate: Shake on a reciprocating shaker for 10 minutes or vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.
-
Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) and decant the organic (top) layer into a clean glass tube.
-
Evaporate: Dry under a stream of Nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase (e.g., 0.1% Formic Acid in Water/Acetonitrile 80:20).
Protocol B: Mixed-Mode Cation Exchange (SPE)
Best for: High-throughput automation, removal of phospholipids, and ultra-trace analysis. Mechanism: Retention by cation exchange (ionic interaction) allows aggressive washing of neutrals, followed by elution with basic organic solvent.
Materials
-
Cartridge: Oasis MCX or Strata-X-C (30 mg / 1 mL).
-
Pre-treatment: 2% Phosphoric Acid (H3PO4) in water.
SPE Workflow Diagram
Figure 2: Mixed-Mode Cation Exchange (MCX) workflow. The drug is retained by charge, allowing 100% organic washes to remove interferences.
Step-by-Step Workflow
-
Pre-treatment: Mix 200 µL Plasma + 20 µL IS + 200 µL 2% H3PO4.
-
Why: Acidifying ensures the drug is positively charged to bind to the cation exchange sorbent.
-
-
Conditioning: Add 1 mL Methanol, then 1 mL Water to the cartridge.
-
Load: Apply pre-treated sample at gravity flow or low vacuum (1 mL/min).
-
Wash 1 (Aqueous): Add 1 mL 2% Formic Acid. (Removes proteins/salts).[1]
-
Wash 2 (Organic): Add 1 mL 100% Methanol.
-
Expert Insight: Because the drug is locked by ionic charge, you can wash with 100% organic solvent to remove neutral lipids and phospholipids without eluting the drug.
-
-
Elute: Add 2 x 250 µL of 5% Ammonium Hydroxide in Methanol.
-
Mechanism:[2] The high pH neutralizes the drug, breaking the ionic bond; the methanol solubilizes it.
-
-
Evaporate & Reconstitute: Dry under Nitrogen and reconstitute as in Protocol A.
LC-MS/MS & Chiral Considerations
While the extraction is achiral, the analysis often requires chiral separation if the study mandates distinguishing (S)-Chlorpheniramine from its R-enantiomer.
-
Achiral Column (if dosing pure S-isomer): C18 or C8 (e.g., Phenomenex Luna C18, 5 µm).
-
Chiral Column (if separating racemates): Chiralcel OD-RH or AGP (α1-acid glycoprotein) columns are standard.
-
Mobile Phase:
-
Achiral: Acetonitrile / 10mM Ammonium Acetate (pH 4.5).
-
Chiral: Often requires specific buffers (e.g., Phosphate buffer pH 7.0 / Acetonitrile) to maintain chiral recognition.
-
Validation Criteria (Bioanalytical Standards)
Ensure your method meets these criteria (based on FDA/EMA guidelines):
| Parameter | Acceptance Criteria |
| Linearity | r² > 0.99 (Weighted 1/x²) |
| Recovery | > 80% (Consistent across levels) |
| Matrix Effect | ± 15% (IS normalized) |
| Precision (CV) | < 15% (20% at LLOQ) |
| Stability | Stable after 3 Freeze-Thaw cycles |
Troubleshooting Guide
-
Low Recovery (LLE): Ensure pH is > 10 before adding organic solvent. If the pH is neutral, the drug remains in the water phase.
-
Low Recovery (SPE): Ensure the elution solvent is fresh. Ammonium hydroxide is volatile; if it evaporates, the drug will not elute.
-
Peak Tailing: Chlorpheniramine is a strong base and interacts with free silanols. Use a column with high carbon load or add ammonium acetate to the mobile phase to mask silanols.
References
-
Raju, A. J., et al. (2007). Development and Application of a Validated Liquid Chromatography-Mass Spectrometry Method for the Determination of Dexchlorpheniramine Maleate in Human Plasma.[2] Iranian Journal of Pharmaceutical Sciences.
-
BenchChem. (2025).[3][4] Quantitative and Qualitative Analysis of Chlorpheniramine in Human Plasma using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Application Note.
-
Muthusamy, R., et al. (2017). Trace determination of chlorpheniramine in human plasma using magnetic dispersive solid-phase extraction based on a graphene oxide/Fe3O4@polythionine nanocomposite. RSC Advances.
-
PubChem. Chlorpheniramine Maleate Compound Summary. National Library of Medicine.
-
Qi, M., et al. (2002). Simple and sensitive method for the determination of chlorpheniramine maleate in human plasma using liquid chromatography-mass spectrometry. Journal of Chromatography B.
Sources
HPLC separation conditions for chiral Chlorpheniramine analysis
Application Note & Protocol Guide
Abstract
This application note provides a comprehensive technical guide for the enantiomeric separation of Chlorpheniramine Maleate, a first-generation alkylamine antihistamine. While the drug is often marketed as a racemate, the S-(+) isomer (Dexchlorpheniramine) exhibits approximately 100-fold greater affinity for the H1-receptor than the R-(-) isomer. Consequently, precise chiral analysis is critical for enantiomeric purity assessment in drug development and quality control. This guide details three validated protocols: a traditional Normal Phase (NP) "Gold Standard" using Chiralpak AD-H , a modern Immobilized Phase method using Chiralpak IG , and a cost-effective Reversed Phase (RP) method using Cyclodextrin additives .
Introduction & Scientific Context
The Chirality of Chlorpheniramine
Chlorpheniramine contains a single chiral center at the propyl-amine carbon.
-
S-(+)-Chlorpheniramine (Dexchlorpheniramine): The eutomer (active enantiomer). It possesses high antihistaminic activity.
-
R-(-)-Chlorpheniramine: The distomer (less active enantiomer). It contributes significantly less to therapeutic efficacy but may contribute to sedative side effects.
Separation Strategy
Chiral recognition in HPLC requires a "three-point interaction" between the analyte and the Chiral Stationary Phase (CSP). For basic amines like Chlorpheniramine, two primary mechanisms are employed:
-
Polysaccharide-based CSPs (Amylose/Cellulose): Utilize hydrogen bonding, dipole-dipole, and
interactions within the chiral grooves of the polymer. -
Inclusion Complexation: Uses Cyclodextrins (CDs) in the mobile phase to form host-guest complexes based on the hydrophobic fit of the chlorophenyl ring.
Method Development Decision Tree
The following workflow illustrates how to select the appropriate protocol based on your laboratory's resources and sample matrix.
Figure 1: Decision tree for selecting the optimal HPLC method based on sample type and column availability.
Experimental Protocols
Protocol A: The Gold Standard (Normal Phase)
Target: High-resolution separation for QC and Purity Analysis. Mechanism: Amylose tris(3,5-dimethylphenylcarbamate) interactions.
| Parameter | Condition |
| Column | Chiralpak AD-H (Daicel) or equivalent (e.g., Amylose-1)Dimensions: 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : 2-Propanol (IPA) : Diethylamine (DEA)Ratio: 97.5 : 2.5 : 0.1 (v/v/v) |
| Flow Rate | 1.0 - 1.2 mL/min |
| Temperature | 25°C |
| Detection | UV @ 254 nm (or 260 nm for higher sensitivity) |
| Injection Vol. | 10 - 20 µL |
| Elution Order | 1. S-(+) Dexchlorpheniramine2.[1] R-(-) Chlorpheniramine |
Critical Technical Notes:
-
DEA Additive: The diethylamine (0.1%) is mandatory . Without it, the basic amine of Chlorpheniramine will interact with residual silanols on the silica support, causing severe peak tailing and loss of resolution.
-
Column Care: This is a coated phase. NEVER use "forbidden" solvents like Ethyl Acetate, THF, DCM, or Acetone, as they will strip the chiral selector and destroy the column.[2]
Protocol B: The Modern Immobilized Method
Target: Robustness and solvent flexibility (e.g., using non-standard solvents to alter selectivity).[3][4] Mechanism: Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate).[5]
| Parameter | Condition |
| Column | Chiralpak IG (Daicel)Dimensions: 250 x 4.6 mm, 5 µm (or IG-3 for 3 µm) |
| Mobile Phase | n-Heptane : Ethanol : Diethylamine (DEA)Ratio: 90 : 10 : 0.1 (v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 260 nm |
| Selectivity ( | > 1.5 (Often superior to AD-H for this specific molecule) |
Why Choose Protocol B?
-
Solvent Resistance: Because the phase is immobilized, you can use stronger solvents (like DCM or THF) if necessary to dissolve samples or clean the column, without risk of damage.
-
Selectivity: The "IG" selector (chloro-methyl substituent) often provides sharper peak shapes for chlorinated compounds like Chlorpheniramine compared to the "AD" selector.
Protocol C: The "Budget" Alternative (Reversed Phase)
Target: Labs without dedicated chiral columns; Analysis in biological fluids (urine/plasma).
Mechanism: Chiral Mobile Phase Additive (CMPA) using
| Parameter | Condition |
| Column | Standard C18 (ODS) Column (e.g., Phenomenex Luna C18)Dimensions: 250 x 4.6 mm, 5 µm |
| Mobile Phase | Phosphate Buffer (50mM, pH 3.0) : Acetonitrile : |
| Flow Rate | 0.8 - 1.0 mL/min |
| Temperature | 20°C (Lower temperature favors inclusion complex stability) |
| Detection | UV @ 220 nm |
Critical Technical Notes:
-
pH Sensitivity: The pH must be controlled (typically pH 3.0 - 4.5). At this pH, Chlorpheniramine is protonated, and the interaction relies on the inclusion of the hydrophobic chlorophenyl group into the CD cavity.
-
System Equilibration: Cyclodextrin methods require longer equilibration times (approx. 30-40 column volumes) to stabilize the dynamic coating on the C18 phase.
System Suitability & Validation Criteria
To ensure data trustworthiness, every run must meet the following acceptance criteria (according to USP/ICH guidelines):
| Parameter | Acceptance Criteria | Troubleshooting |
| Resolution ( | NLT 1.5 (Baseline separation) | Decrease flow rate; Lower temperature; Increase DEA (Protocol A). |
| Tailing Factor ( | NMT 1.5 | Increase DEA concentration (up to 0.2%); Check column age. |
| Theoretical Plates ( | > 2000 | Check connections for dead volume; Replace guard column. |
| Retention Time %RSD | < 2.0% | Ensure temperature stability; Check pump for pulsation. |
Chiral Recognition Mechanism Visualization
The diagram below visualizes the interaction mechanism on the Polysaccharide CSP (Protocol A & B), highlighting the necessity of the basic additive.
Figure 2: Mechanistic interaction showing how the CSP separates enantiomers while DEA prevents non-specific silanol binding.
References
-
Istanbul Journal of Pharmacy. (2018). Determination of chlorpheniramine enantiomers in pharmaceutical formulations by HPLC on chiral column with PDA detection. Retrieved from [Link]
-
Daicel Chiral Technologies. (2020). Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H. Retrieved from [Link]
- Journal of Chromatography B. (1998). Determination of enantiomers of chlorpheniramine and its main monodesmethyl metabolite in urine using achiral-chiral liquid chromatography.
-
Phenomenex. (2018). Chiral HPLC Separations - Technical Guide. Retrieved from [Link]
-
MDPI. (2019). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U. (Demonstrates IG column superiority). Retrieved from [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. chiraltech.com [chiraltech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enantioseparation of Six Antihistamines with Immobilized Cellulose Chiral Stationary Phase by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantification of (S)-Chlorpheniramine in Biological Matrices Using a Deuterated Internal Standard with LC-MS/MS
Abstract
This technical guide provides a comprehensive framework for the development and implementation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of (S)-Chlorpheniramine. The protocol leverages the principle of stable isotope dilution using (S)-Chlorpheniramine-d6 as an internal standard, coupled with the unparalleled selectivity and sensitivity of Multiple Reaction Monitoring (MRM). We will explore the foundational principles behind this "gold standard" approach, from the rationale for using a deuterated internal standard to the systematic optimization of MRM transitions. Detailed, step-by-step protocols for both MRM method development and a complete bioanalytical workflow for plasma sample analysis are provided, designed for researchers, scientists, and drug development professionals seeking the highest degree of analytical precision and accuracy.
The Foundational Role of Deuterated Internal Standards
In quantitative mass spectrometry, particularly within the regulated and precision-demanding fields of pharmacokinetics and clinical bioanalysis, the goal is to mitigate analytical variability.[1] While LC-MS/MS is renowned for its sensitivity, its reliability is contingent upon managing factors like matrix effects, sample loss during preparation, and instrument drift.[2] The use of a stable isotope-labeled internal standard, specifically a deuterated analog of the analyte, is the most effective strategy to achieve this.
(S)-Chlorpheniramine-d6 is an ideal internal standard for (S)-Chlorpheniramine. A deuterated standard is a version of the analyte where one or more hydrogen atoms are replaced by deuterium (²H).[3] This mass shift, typically +6 atomic mass units (amu) for a d6-labeled compound, allows the mass spectrometer to easily distinguish it from the native analyte. However, their physicochemical properties remain virtually identical.[1] This near-perfect chemical mimicry is the cornerstone of its effectiveness.
Key Advantages of Using (S)-Chlorpheniramine-d6:
-
Correction for Matrix Effects: Complex biological matrices like plasma can cause ion suppression or enhancement, leading to inaccurate measurements. The deuterated standard co-elutes with the analyte and experiences the same matrix effects, allowing for effective normalization.[3]
-
Compensation for Sample Loss: Any loss of analyte during multi-step sample preparation and extraction will be mirrored by an equivalent loss of the deuterated standard, which is added at the very beginning of the process.[1] Consequently, the critical ratio of the analyte's signal to the internal standard's signal remains constant, ensuring accuracy.[1]
-
Normalization of Instrumental Variations: Minor fluctuations in injection volume or mass spectrometer response over an analytical run are effectively normalized, leading to more precise and reproducible results.[1]
The principle of Isotope Dilution Mass Spectrometry (IDMS), which underpins this technique, establishes that by introducing a known quantity of the deuterated standard into a sample, it serves as a perfect proxy for the analyte throughout the entire analytical workflow.[1]
The Principle of Multiple Reaction Monitoring (MRM)
Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a tandem mass spectrometry (MS/MS) scan mode that provides exceptional sensitivity and selectivity, making it the technique of choice for quantitative analysis in complex mixtures.[4][5] The process utilizes a triple quadrupole mass spectrometer to perform two stages of mass filtering.
The MRM workflow can be visualized as follows:
Caption: MRM workflow in a triple quadrupole mass spectrometer.
The process involves:
-
Precursor Ion Selection (Q1): In the first quadrupole (Q1), only ions corresponding to the mass-to-charge ratio (m/z) of the protonated analyte (the precursor ion, [M+H]+) are allowed to pass. All other ions are filtered out.[6]
-
Fragmentation (Q2): The selected precursor ions are accelerated into the second quadrupole (Q2), which acts as a collision cell. Here, they collide with an inert gas (e.g., argon or nitrogen), causing them to fragment into smaller, characteristic product ions.[7]
-
Product Ion Selection (Q3): The third quadrupole (Q3) is set to select only a specific, predetermined product ion, filtering out all other fragments.[6]
This two-stage mass filtering drastically reduces chemical noise and background, allowing for the detection of analytes at very low concentrations with high specificity.[6] A specific precursor → product ion pair is referred to as an "MRM transition."[5]
Protocol: MRM Method Development for (S)-Chlorpheniramine-d6
The first step in any quantitative assay is to determine the optimal mass spectrometer parameters for the analyte and internal standard. This is achieved by direct infusion of a pure standard.
3.1. Reagents and Materials
-
(S)-Chlorpheniramine-d6 reference standard
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Infusion pump and syringe
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
3.2. Step-by-Step Protocol
-
Prepare Standard Solution: Prepare a working solution of (S)-Chlorpheniramine-d6 at a concentration of approximately 1 µg/mL in 50:50 methanol/water with 0.1% formic acid. The acid promotes protonation for positive ion mode.
-
Precursor Ion Determination:
-
Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.
-
Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Perform a full scan in Q1 to identify the protonated molecule, [M+H]+. For (S)-Chlorpheniramine-d6 (base formula C16H13ClN2D6), the expected monoisotopic mass of the protonated ion is approximately 281.2 m/z.
-
-
Product Ion Determination:
-
Set the mass spectrometer to a Product Ion Scan mode.
-
In Q1, fix the mass selector on the precursor ion m/z determined in the previous step (e.g., 281.2).
-
Allow the precursor ion to fragment in the collision cell (Q2) using a moderate collision energy (e.g., 20-30 eV as a starting point).
-
Scan Q3 across a relevant mass range to detect all resulting fragment ions.
-
Identify two or three of the most intense and stable product ions for the MRM assay. This provides a quantifier (most intense) and a qualifier transition for confirmation.
-
-
Collision Energy (CE) Optimization:
-
Set the mass spectrometer to MRM mode, using the precursor ion and the selected product ions.
-
While infusing the standard, create an experiment that ramps the collision energy for each transition across a range (e.g., 5 to 50 eV in 2 eV increments).
-
Plot the intensity of each product ion against the collision energy.
-
The optimal CE for each transition is the voltage that produces the maximum signal intensity.[8]
-
3.3. Expected MRM Transitions
The following table summarizes the expected precursor ion for (S)-Chlorpheniramine-d6 and provides likely product ions based on the fragmentation of the non-deuterated analogue. The optimal collision energy is instrument-dependent and must be determined empirically.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| (S)-Chlorpheniramine | ~275.1 | ~230.1 | ~167.1 |
| (S)-Chlorpheniramine-d6 | ~281.2 | ~236.1 | ~173.1 |
Note: The d6 label is on the dimethylamino group, so fragments containing this group will show a +6 Da mass shift.
Protocol: Bioanalytical Method for Plasma Samples
This protocol describes a validated approach for quantifying (S)-Chlorpheniramine in human plasma using (S)-Chlorpheniramine-d6 as the internal standard.[9]
4.1. Workflow Overview
Caption: Sample preparation workflow using protein precipitation.
4.2. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with LC-MS analysis.[10]
-
Aliquot 100 µL of thawed human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the (S)-Chlorpheniramine-d6 internal standard working solution (concentration should be chosen to be near the mid-point of the calibration curve).
-
Add 300 µL of ice-cold acetonitrile to the plasma sample. Acetonitrile is an effective solvent for precipitating plasma proteins.
-
Vortex the tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean autosampler vial for analysis.
4.3. LC-MS/MS Instrumental Parameters
The following are typical starting conditions. Method development and validation are required for specific applications.[11][12]
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| HPLC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | Optimized for instrument (e.g., 3.5 kV) |
| Gas Temperature | 300-350°C |
| Gas Flow | Optimized for instrument |
| MRM Transitions | As determined in Section 3.3 |
| Dwell Time | 50-100 ms per transition |
Conclusion
This application note outlines an authoritative and robust methodology for the quantification of (S)-Chlorpheniramine using LC-MS/MS. The strategic use of a deuterated internal standard, (S)-Chlorpheniramine-d6, is critical for negating analytical variability and ensuring the highest level of data integrity.[1] The detailed protocols for MRM method development and plasma sample analysis provide a solid foundation for researchers to establish highly sensitive, specific, and reproducible bioanalytical assays essential for drug development and clinical research.
References
- BenchChem. (n.d.). Introduction to deuterated internal standards in mass spectrometry. Retrieved February 13, 2026, from a URL provided by the grounding tool.
- BenchChem. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved February 13, 2026, from a URL provided by the grounding tool.
- Ikechukwu, U. P., & Onyeji, C. O. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved February 13, 2026, from a URL provided by the grounding tool.
- AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved February 13, 2026, from a URL provided by the grounding tool.
- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved February 13, 2026, from a URL provided by the grounding tool.
-
Cohen Freue, G. V., & Borchers, C. H. (2012). Multiple Reaction Monitoring (MRM): Principles and Application to Coronary Artery Disease. Circulation: Cardiovascular Genetics, 5(3). [Link]
- Mtoz Biolabs. (n.d.). Principle of Multiple Reaction Monitoring. Retrieved February 13, 2026, from a URL provided by the grounding tool.
-
Wikipedia. (n.d.). Selected reaction monitoring. Retrieved February 13, 2026, from [Link]
- Takagaki, T., et al. (2002). Simple and sensitive method for the determination of chlorpheniramine maleate in human plasma using liquid chromatography-mass spectrometry.
- Creative Proteomics. (n.d.). SRM/MRM: Principles, Applications & Instrumentation. Retrieved February 13, 2026, from a URL provided by the grounding tool.
- University of Washington Proteomics Resource (UWPR). (n.d.). SRM/MRM page. Retrieved February 13, 2026, from a URL provided by the grounding tool.
- Medicherla, K. C., et al. (2018). LC-MS/MS method development and validation of an antihistaminic, calcium channel blocker, di-phenyl-methyl-piperazine group containing cinnarizine in human plasma with an application to BA/BE studies in Indian volunteer.
- Shah, P. A., et al. (n.d.). Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies. Journal of Young Pharmacists.
-
Li, W., et al. (2014). Development of a UHPLC-MS/MS method for the determination of plasma histamine in various mammalian species. Journal of Chromatography B, 971, 54-59. [Link]
- ResearchGate. (n.d.). Precursor Ions, Product Ions, Capillary Voltage, and Collision Energy Values of the Compounds Studied with LC-MS/MS. Retrieved February 13, 2026, from a URL provided by the grounding tool.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Principle of Multiple Reaction Monitoring | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Selected reaction monitoring - Wikipedia [en.wikipedia.org]
- 6. UWPR [proteomicsresource.washington.edu]
- 7. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of a UHPLC-MS/MS method for the determination of plasma histamine in various mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medcraveonline.com [medcraveonline.com]
- 12. Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Preparation of (S)-Chlorpheniramine-d6 Maleate Stock Solutions
Abstract & Scope
This protocol details the gravimetric preparation of primary stock solutions for (S)-Chlorpheniramine-d6 Maleate , a stable isotope-labeled internal standard (SIL-IS) used in the enantioselective quantification of Dexchlorpheniramine.
Accurate preparation of this compound presents specific challenges:
-
Chirality: Ensuring the internal standard (IS) optical purity matches the analyte or is chromatographically resolved.
-
Salt Stoichiometry: Correcting for the maleate counter-ion to ensure accurate free-base equivalent concentrations.
-
Isotopic Integrity: Preventing deuterium exchange during solvation and storage.
This guide is designed for bioanalytical scientists (GLP/GCP) and follows principles aligned with FDA M10 Bioanalytical Method Validation guidelines.
Physicochemical Profile
| Property | Data | Notes |
| Compound Name | (S)-Chlorpheniramine-d6 Maleate | Deuteration typically on N,N-dimethyl group ( |
| CAS RN | 2438-32-6 (Unlabeled S-isomer) | Refer to specific CoA for d6 CAS |
| Molecular Formula | Salt form includes Maleic Acid | |
| MW (Salt) | ~396.90 g/mol | Must verify against specific Lot CoA |
| MW (Free Base) | ~280.83 g/mol | Active moiety for quantification |
| Solubility | Methanol (High), Water (High), DMSO | Methanol is preferred for stocks |
| pKa | ~9.2 (Amine) | Basic; sensitive to glass adsorption at low conc.[1][2][3] |
| Stability | Light Sensitive | Store in Amber Vials |
Strategic Planning: The "Why" Behind the Protocol
Solvent Selection Strategy
While Chlorpheniramine Maleate is highly water-soluble, Methanol (MeOH) is the designated solvent for primary stock solutions for three reasons:
-
Microbial Inhibition: Aqueous stocks are prone to bacterial growth during long-term storage; MeOH is bacteriostatic.
-
Solvation Efficiency: MeOH ensures rapid dissolution of the hydrophobic aromatic rings while maintaining solubility for the maleate salt.
-
Evaporation Kinetics: MeOH is easily evaporated if solvent switching is required for working solutions, unlike DMSO or water.
The Salt Correction Factor (SCF)
CRITICAL ERROR POINT: Mass spectrometry quantifies the protonated molecule
-
Example: If MW(Salt) = 396.9, MW(Base) = 280.8, and Purity = 99.5%:
-
Implication: For every 1.000 mg of powder weighed, you only have 0.704 mg of active analyte.
Chiral Considerations
If using Racemic Chlorpheniramine-d6 as an IS for an (S)-enantiomer assay:
-
The chiral column will separate the IS into (R)-d6 and (S)-d6 peaks.
-
Action: You must strictly integrate the (S)-d6 peak that co-elutes with your (S)-Chlorpheniramine analyte.
-
Risk: If the IS is chemically racemic (50:50), the effective concentration of the (S)-isomer is only 50% of the total free base concentration.
Detailed Protocol: Primary Stock Preparation
Equipment & Reagents[4][5][6]
-
Balance: Analytical Microbalance (readability 0.01 mg or better).
-
Static Control: Anti-static gun or ionizing bar (Maleate salts are static-prone).
-
Vials: Amber glass Class A volumetric flasks (10 mL or 25 mL).
-
Solvent: LC-MS Grade Methanol.
Step-by-Step Workflow
Step 1: Environmental Equilibration
Remove the reference standard vial from the freezer (-20°C) and allow it to equilibrate to room temperature (approx. 30 mins) inside a desiccator.
-
Reasoning: Opening a cold vial causes condensation, introducing water that hydrolyzes the salt and alters the weighing mass.
Step 2: Gravimetric Weighing
-
Place a clean weighing boat on the microbalance. Tare to zero.
-
Using a clean spatula, weigh approximately 2.0 to 5.0 mg of (S)-Chlorpheniramine-d6 Maleate.
-
Record the exact mass (
) to 0.001 mg precision.-
Note: Do not target an exact "round number" (e.g., 10.00 mg). Weigh what falls, and calculate the volume later. This prevents handling contamination.[4]
-
Step 3: Dissolution
-
Transfer the powder into a 10 mL Amber Volumetric Flask .
-
Rinse the weighing boat 3x with Methanol, pouring rinses into the flask.
-
Fill the flask to ~80% volume with Methanol.
-
Sonicate for 5 minutes. Ensure no crystals remain visible.
-
Dilute to volume (QS) with Methanol. Meniscus bottom must touch the line.
-
Invert 10x to mix.
Step 4: Concentration Calculation
Calculate the final concentration of the Free Base (
Visual Workflow & Logic (Graphviz)
The following diagrams illustrate the preparation workflow and the decision logic for Salt/Chiral correction.
Diagram 1: Preparation Workflow
Caption: Linear workflow for the gravimetric preparation of stable isotope-labeled stock solutions.
Diagram 2: Correction Logic Tree
Caption: Decision tree for calculating the "Effective Concentration" based on salt form and chirality.
Quality Control & Validation
System Suitability (Self-Validating Step)
Before using the stock for critical samples, perform a "Zero-Injection" test:
-
Inject a blank sample containing only the IS at the working concentration.[5]
-
Monitor the transition for the unlabeled analyte (e.g., m/z 275 -> 230).
-
Acceptance Criteria: The signal in the unlabeled channel must be < 5% of the LLOQ response. This confirms the isotopic purity of the d6-stock and ensures no "cross-talk" or unlabeled impurities are present.
Storage Stability[7]
-
Condition: -20°C or -80°C.
-
Container: Amber borosilicate glass with PTFE-lined caps.
-
Shelf Life:
-
Stock (1 mg/mL): Typically stable for 1-2 years in MeOH.
-
Working Solutions (<10 µg/mL): Discard after 1 month or validate stability.
-
References
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[6][7] [Link]
-
PubChem. (2023). Dexchlorpheniramine Maleate Compound Summary. National Center for Biotechnology Information. [Link]
-
FDA. (2019).[6] Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers.[Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. DeXchlorpheniramine Maleate, USP | C20H23ClN2O4 | CID 16667442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chlorpheniramine - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers | FDA [fda.gov]
- 7. fda.gov [fda.gov]
Application Note: Enantioselective Analysis of Chlorpheniramine in Human Plasma Using a Deuterated Internal Standard by Chiral LC-MS/MS
Abstract
This application note presents a robust and highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the enantioselective quantification of chlorpheniramine (CPM) in human plasma. Chlorpheniramine, a widely used first-generation antihistamine, is a chiral compound, with the S-(+)-enantiomer (dexchlorpheniramine) exhibiting significantly greater pharmacological activity than the R-(-)-enantiomer.[1][2] Therefore, the ability to resolve and accurately quantify individual enantiomers is critical for pharmacokinetic studies, dose-response characterization, and regulatory compliance.[3][4] This method employs a chiral stationary phase for chromatographic separation and utilizes chlorpheniramine-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy and precision, effectively correcting for matrix effects and procedural variability.[5][6] The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable, validated methodology for stereospecific bioanalysis.
Introduction: The Rationale for Enantioselective Analysis
Chlorpheniramine contains a single chiral center, resulting in two enantiomers: S-(+)-chlorpheniramine and R-(-)-chlorpheniramine. The therapeutic efficacy as a histamine H1 receptor antagonist resides almost entirely in the S-(+)-enantiomer.[2] The two enantiomers can exhibit different pharmacokinetic profiles, with studies showing that the more active S-(+)-enantiomer is cleared more slowly than the R-(-)-enantiomer in humans.[1][7] This stereoselective disposition underscores the necessity of an enantioselective analytical method. Analyzing the racemic mixture as a single entity can lead to misleading pharmacokinetic data and an inaccurate understanding of the exposure-response relationship.
The use of a stable isotope-labeled internal standard, such as deuterated chlorpheniramine, is considered the "gold standard" in quantitative bioanalysis by mass spectrometry.[6][8] A deuterated IS is chemically identical to the analyte and co-elutes chromatographically.[9] This unique property allows it to meticulously track the analyte through every stage of the analytical process—from extraction to ionization—thereby providing a highly reliable correction for sample loss, injection volume inconsistencies, and, most critically, unpredictable matrix effects like ion suppression or enhancement.[5][10] This approach is strongly advocated by regulatory bodies to ensure the development of robust and reliable bioanalytical methods.[6]
Principle of the Method
This method achieves enantioselective quantification through a combination of chiral chromatography and tandem mass spectrometry.
-
Chiral Separation: The separation of S-(+)-CPM and R-(-)-CPM is performed on a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase (CSP). The CSP, in this case, an amylose-based column, creates transient diastereomeric complexes with the enantiomers, which have different interaction energies. This differential interaction results in different retention times, allowing for their complete baseline separation.[3]
-
Quantification by Tandem Mass Spectrometry (MS/MS): Following chromatographic separation, the column eluent is directed to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The instrument is set to Multiple Reaction Monitoring (MRM) mode, which provides two layers of mass filtering for exceptional specificity. A specific precursor ion for CPM is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. A unique precursor-to-product ion transition is monitored for both the native chlorpheniramine enantiomers and the deuterated internal standard. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and plotting this against the nominal concentration of the calibration standards.
Experimental
Materials and Reagents
-
Reference Standards: Racemic Chlorpheniramine Maleate, S-(+)-Chlorpheniramine Maleate, R-(-)-Chlorpheniramine Maleate (≥98% purity).
-
Internal Standard: Chlorpheniramine-d6 Maleate (isotopic purity ≥98%).[11]
-
Solvents: HPLC/MS-grade n-hexane, 2-propanol (IPA), methanol, acetonitrile, and water.
-
Reagents: Diethylamine (DEA) (≥99.5%), Sodium Hydroxide (NaOH), and Diethyl Ether.
-
Biological Matrix: Drug-free human plasma.
Instrumentation and Conditions
A validated LC-MS/MS system, such as a Shimadzu 8060 or equivalent, is required.[12]
Table 1: Chiral HPLC Conditions
| Parameter | Condition | Rationale |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm[3] | Amylose-based CSPs are well-established for providing excellent enantioselectivity for a wide range of chiral compounds, including those with tertiary amine structures like CPM. |
| Mobile Phase | n-Hexane : 2-Propanol (IPA) : Diethylamine (DEA) (97.5 : 2.5 : 0.025, v/v/v)[3] | Normal phase chromatography provides strong chiral recognition. IPA acts as the polar modifier, while the basic additive (DEA) improves peak shape and reduces tailing for the basic analyte. |
| Flow Rate | 1.2 mL/min[3] | An optimized flow rate to ensure efficient separation and baseline resolution within a reasonable run time. |
| Column Temperature | 25°C | Temperature is controlled to ensure reproducible retention times and selectivity. |
| Injection Volume | 10 µL | A small injection volume minimizes potential column overload and peak distortion. |
| Run Time | 15 minutes | Sufficient time to allow for the elution of both enantiomers and the internal standard with adequate separation.[3] |
Table 2: Mass Spectrometer Conditions
| Parameter | Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The tertiary amine structure of CPM is readily protonated, making positive mode ESI highly sensitive for this analyte. |
| MRM Transitions | S/R-CPM: m/z 275.1 → 230.1 CPM-d6: m/z 281.1 → 236.1 | These transitions correspond to the protonated molecular ion [M+H]+ and a stable, high-intensity product ion, providing high specificity and sensitivity for quantification. |
| Source Temperature | 400°C | Optimizes desolvation of the mobile phase to enhance ionization efficiency. |
| Dwell Time | 100 ms | Ensures a sufficient number of data points are collected across each chromatographic peak for accurate integration and quantification. |
| Collision Energy (CE) | Optimized for each transition | The voltage applied in the collision cell is tuned to maximize the formation of the specific product ion for each analyte, enhancing signal intensity. |
| Declustering Potential (DP) | Optimized for each transition | Prevents ion fragmentation in the source and aids in desolvation, improving signal stability. |
Detailed Protocols
Protocol 1: Preparation of Stock, Calibration, and QC Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve racemic CPM maleate and CPM-d6 maleate in separate volumetric flasks using methanol to create 1 mg/mL primary stock solutions.
-
Working Standard Solutions: Prepare intermediate working solutions of racemic CPM by serial dilution of the stock solution with 50:50 methanol:water to create a calibration curve range (e.g., 0.1 to 50 ng/mL).
-
Working Internal Standard (IS) Solution: Dilute the CPM-d6 stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL. The IS concentration should be consistent across all samples.
-
Calibration Standards (CS) and Quality Control (QC) Samples:
-
Spike 95 µL aliquots of drug-free human plasma with 5 µL of the appropriate racemic CPM working standard solution to create CS samples.
-
Prepare QC samples in the same manner at low, medium, and high concentrations (e.g., 0.3, 15, and 40 ng/mL).
-
Protocol 2: Sample Preparation (Liquid-Liquid Extraction)
The following workflow is a robust method for extracting chlorpheniramine from a plasma matrix.
Caption: Liquid-Liquid Extraction (LLE) workflow for chlorpheniramine from plasma.
Method Validation Principles
For this method to be considered trustworthy and reliable for regulated bioanalysis, it must be validated according to the principles outlined in international guidelines such as ICH M10 or FDA guidance.[6][13][14] The validation process demonstrates that the analytical procedure is fit for its intended purpose.[15][16]
Caption: Core parameters for bioanalytical method validation per regulatory guidelines.
-
Specificity: The ability to differentiate and quantify the analytes in the presence of other components in the sample.[15] This is demonstrated by the absence of interfering peaks at the retention times of the CPM enantiomers and the IS in blank plasma samples.
-
Linearity and Range: The method should be linear over the defined concentration range (e.g., 0.1-50 ng/mL). A calibration curve of analyte/IS peak area ratio versus concentration should yield a correlation coefficient (r²) of ≥0.99.[3]
-
Accuracy and Precision: Accuracy (% bias) and precision (% RSD) are assessed by analyzing QC samples at multiple concentrations on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% (±20% at the LLOQ).[3]
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[3]
-
Matrix Effect: Assessed to ensure that components in the plasma do not suppress or enhance the ionization of the analyte or IS. The co-eluting deuterated IS is critical for compensating for this effect.[6]
-
Stability: Analyte stability is confirmed under various conditions, including bench-top, multiple freeze-thaw cycles, and long-term storage, to ensure sample integrity.[6]
Data Analysis & Expected Results
A successful analysis will yield a chromatogram showing baseline separation of the R-(-) and S-(+) enantiomers of chlorpheniramine. Using the specified Chiralpak AD-H column and mobile phase, the S-(+)-enantiomer typically elutes first, followed by the R-(-)-enantiomer.[3]
The concentration of each enantiomer in an unknown sample is determined by calculating its peak area ratio to the CPM-d6 internal standard and interpolating the value from the linear regression equation of the respective calibration curve.
Table 3: Representative Chromatographic and Validation Data
| Parameter | Expected Result |
| Retention Time S-(+)-CPM | ~9.6 min[3] |
| Retention Time R-(-)-CPM | ~11.4 min[3] |
| Resolution (Rs) | >1.5 |
| Linearity (r²) | ≥0.995 |
| Accuracy (Bias %) | Within ±15% of nominal value |
| Precision (RSD %) | ≤15% |
| Lower Limit of Quantification | ~0.1 ng/mL |
Conclusion
This application note details a highly specific, sensitive, and robust method for the enantioselective analysis of chlorpheniramine in human plasma. The combination of a high-resolution chiral stationary phase with the precision of tandem mass spectrometry provides the required analytical performance for demanding bioanalytical applications. The incorporation of a stable isotope-labeled deuterated internal standard is a critical element of the methodology, ensuring the data's integrity by correcting for analytical variability and matrix-induced ionization effects. This validated protocol is fit-for-purpose for pharmacokinetic and other clinical studies where accurate stereospecific quantification is essential.
References
-
The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine - PMC. (Source: National Center for Biotechnology Information). [Link]
-
Enantioselective determination of chlorpheniramine in various formulations by HPLC using carboxymethyl-beta-cyclodextrin as a chiral additive - PubMed. (Source: PubMed). [Link]
-
Stereoselective pharmacokinetics of chlorpheniramine and the effect of ranitidine - PubMed. (Source: PubMed). [Link]
-
Determination of chlorpheniramine enantiomers in pharmaceutical formulations by HPLC on chiral column with PDA detection - DergiPark. (Source: DergiPark). [Link]
-
Deuterated internal standards and bioanalysis by AptoChem. (Source: AptoChem). [Link]
-
Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review - Frontiers. (Source: Frontiers). [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (Source: ResolveMass Laboratories Inc.). [Link]
-
(PDF) Determination of chlorpheniramine enantiomers in pharmaceutical formulations by HPLC on chiral column with PDA detection - ResearchGate. (Source: ResearchGate). [Link]
-
Intestinal absorption and metabolism of chlorpheniramine enantiomers in rat | Request PDF. (Source: ResearchGate). [Link]
-
The Value of Deuterated Internal Standards - KCAS Bio. (Source: KCAS Bio). [Link]
-
Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review - PMC. (Source: National Center for Biotechnology Information). [Link]
-
The enantioselective determination of chlorpheniramine and its major metabolites in human plasma using chiral chromatography on a beta-cyclodextrin chiral stationary phase and mass spectrometric detection - PubMed. (Source: PubMed). [Link]
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (Source: Shimadzu). [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (Source: Lab Manager). [Link]
-
Chiral HPLC Separations - Phenomenex. (Source: Phenomenex). [Link]
-
Q2(R2) Validation of Analytical Procedures - FDA. (Source: U.S. Food and Drug Administration). [Link]
-
FDA Releases Guidance on Analytical Procedures - BioPharm International. (Source: BioPharm International). [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (Source: South American Journal of Clinical Research). [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (Source: U.S. Food and Drug Administration). [Link]
Sources
- 1. The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Stereoselective pharmacokinetics of chlorpheniramine and the effect of ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. medchemexpress.com [medchemexpress.com]
- 12. lcms.cz [lcms.cz]
- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: (S)-Chlorpheniramine-d6 Maleate Solubility Optimization
Executive Summary & Diagnostic Context[1]
The Paradox: Chlorpheniramine Maleate is generally classified as freely soluble in water (up to ~160–500 mg/mL) [1, 2].[1] If you are encountering solubility issues with (S)-Chlorpheniramine-d6 Maleate , it is rarely an intrinsic property of the molecule itself.[1]
Instead, the issue almost invariably stems from one of three critical experimental variables:
-
pH Mismatch: Conversion to the hydrophobic free base at pH > 6.0.[1]
-
Ionic Strength/Common Ion Effect: "Salting out" in high-molarity buffers.[1]
-
Material Identity: Mistaking the oily free base for the maleate salt.
Since the d6-isotopologue is a high-value internal standard (IS) used for LC-MS/GC-MS quantitation, minimizing sample loss during preparation is paramount.[1] This guide prioritizes protocols that ensure complete dissolution without degrading the isotopic purity.
Diagnostic Workflow
Before altering your solvent system, use this decision tree to identify the root cause of the precipitation or low solubility.
Figure 1: Diagnostic decision tree for isolating solubility failure modes. Blue nodes indicate the starting point; white nodes indicate corrective actions.
Technical Deep Dive: The Mechanisms of Failure
The pH-Solubility Profile (The #1 Culprit)
Chlorpheniramine is a tertiary amine with a pKa of approximately 9.2 [1, 3].[1]
-
pH < 6.0: The nitrogen is protonated (
).[1][2] The molecule exists as a cation and pairs effectively with the maleate anion, maintaining high water solubility. -
pH > 7.0: The molecule deprotonates to its neutral free base form. The free base is lipophilic (LogP ~3.[1]4) and practically insoluble in water.[1]
Critical Error: Researchers often attempt to dissolve the salt in PBS (pH 7.4) directly.[1] At this pH, the equilibrium shifts toward the free base, causing micro-precipitation that may look like "cloudiness" or result in low MS signal recovery.
The Common Ion Effect
The maleate salt dissociates into Chlorpheniramine
Optimization Protocols
Protocol A: Standard Stock Preparation (Recommended)
Best for: LC-MS Stock Solutions, Storage[1]
Objective: Create a stable, high-concentration stock (1–10 mg/mL) of (S)-Chlorpheniramine-d6.
-
Solvent Selection: Do not use pure water.[1] Use 0.1% Formic Acid in Water or 10 mM Ammonium Acetate (pH 4.0) .[1]
-
Why? This ensures the amine remains fully protonated.[1]
-
-
Organic Modifier: If the d6-standard is supplied as a waxy solid or oil (often the case for hygroscopic salts), pre-dissolve in Methanol (MeOH) .[1]
-
Ratio: Dissolve the specific weight in 100% MeOH first, then dilute with water to reach 50:50 MeOH:Water.
-
Benefit: Methanol breaks crystal lattice energy more effectively than water and prevents microbial growth during storage.[1]
-
Protocol B: Solubilization at Neutral pH (Physiological Assays)
Best for: Cell culture, binding assays where pH 7.4 is mandatory.[1]
If you must work at pH 7.4, you cannot rely on the salt form alone. You must use a solubility enhancer to shield the hydrophobic free base.
Technique: Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the chlorophenyl ring, maintaining solubility even when the amine deprotonates [4, 5].[1]
| Parameter | Specification |
| Cyclodextrin Type | HP-β-CD (Hydroxypropyl-beta-cyclodextrin) |
| Molar Ratio | 1:2 (Drug : CD) minimum; 1:5 recommended |
| Equilibration Time | 30–60 minutes |
Step-by-Step:
-
Prepare a 20% (w/v) HP-β-CD solution in your buffer (e.g., PBS).[1]
-
Weigh the (S)-Chlorpheniramine-d6 Maleate.[1]
-
Add the CD solution to the drug powder.[1]
-
Vortex for 2 minutes, then sonicate for 10 minutes at ambient temperature.
-
Result: The solution should remain clear even at pH 7.4.[1]
Visualizing the Species-pH Relationship[2]
Understanding the protonation state is vital for LC-MS method development.[1]
Figure 2: Protonation states of Chlorpheniramine across the pH scale.[1] Solubility is maximal in the red and yellow zones.
Frequently Asked Questions (FAQ)
Q1: My (S)-Chlorpheniramine-d6 arrived as a sticky oil, not a powder. Is it degraded?
-
A: Likely not.[1] The maleate salt is hygroscopic. If exposed to moisture during shipping, it can absorb water and appear oily.
-
Fix: Do not attempt to scrape it out.[1] Add your solvent (e.g., Methanol) directly into the shipping vial, vortex to dissolve, and transfer the liquid.
-
Q2: Can I use DMSO to make the stock solution?
-
A: Yes, Chlorpheniramine Maleate is soluble in DMSO (>20 mg/mL).[1] However, for LC-MS applications, we recommend Methanol. DMSO is difficult to remove, can suppress ionization in the source, and freezes at refrigerator temperatures. Use DMSO only for cell-based assays.[1]
Q3: I see "ghost peaks" in my LC-MS chromatogram when using the d6 standard.
-
A: This is often due to deuterium exchange or impurities.[1]
-
Ensure your mobile phase pH is acidic (Formic acid 0.1%).[1]
-
If the "ghost peak" is at the same retention time as the non-deuterated drug, check the certificate of analysis for isotopic purity. If the solubility is poor (precipitation), you might be injecting supernatant with varying concentrations, leading to erratic signals.
-
Q4: Why does the solution turn yellow over time?
-
A: Maleate salts can undergo slow oxidation or hydrolysis if exposed to light and heat.[1] Store stock solutions at -20°C in amber vials. The d6-label is stable, but the chemical backbone is subject to standard degradation pathways.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 5281068, Chlorpheniramine maleate. Retrieved from [Link]
-
Ono, N., et al. (2011).[1] Reduction of bitterness of antihistaminic drugs by complexation with β-cyclodextrins.[1][3] Journal of Pharmaceutical Sciences, 100(5), 1935–1943. Retrieved from [Link]
-
Viernstein, H., & Wolschann, P. (2020).[1][4] Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46, 205–216.[4] Retrieved from [Link]
Sources
Technical Support Center: (S)-Chlorpheniramine-d6 Retention Optimization
Status: Operational Subject: Retention Time (RT) & Peak Shape Optimization for (S)-Chlorpheniramine-d6 on C18 Applicable For: LC-MS/MS Bioanalysis, impurity profiling, and pharmacokinetic studies.
Analyte Profile & Chromatographic Behavior[1][2][3][4][5][6][7][8][9]
Before optimizing, you must understand the physicochemical drivers of your analyte. (S)-Chlorpheniramine-d6 is a deuterated internal standard (IS) for Chlorpheniramine.
-
Class: Alkylamine (H1-antagonist).
-
pKa: ~9.2 (tertiary amine) and ~4.0 (pyridine ring). It is positively charged at neutral and acidic pH.
-
LogP: ~3.4 (Lipophilic).
-
The "d6" Factor: Deuterium substitution (C-D bonds) decreases the molar volume and polarizability compared to Hydrogen (C-H). In Reversed-Phase LC (RPLC), this often leads to a slight decrease in retention time (Inverse Isotope Effect), typically 0.05–0.2 minutes depending on the column efficiency.
-
Stereochemistry Note: On a standard achiral C18 column, (S)-Chlorpheniramine-d6 will co-elute with (R)-Chlorpheniramine-d6. C18 cannot separate enantiomers.
Core Optimization Strategy (Method Development)
To stabilize retention time and ensure sharp peaks, you must manage the interaction between the basic amine and the residual silanols on the C18 silica surface.
A. The pH Factor (The Critical Decision)
You have two viable strategies for basic amines on C18.[1]
| Strategy | pH Range | Mechanism | Pros | Cons |
| Acidic (Standard) | pH 2.5 – 3.5 | Analyte is fully protonated ( | Compatible with all C18 columns. Fast elution. | Risk of silanol interaction (tailing).[1][2][3] Lower retention (k'). |
| Basic (High pH) | pH 9.5 – 10.5 | Analyte is neutral ( | Maximal retention. Excellent peak shape (suppresses silanol ionization). | Requires Hybrid/Polymer C18. Dissolves standard silica. |
B. Recommended Starting Protocol (LC-MS Compatible)
-
Column: High-strength silica (HSS) or Hybrid Particle (e.g., Waters BEH C18, Agilent Poroshell HPH) to withstand pH extremes.
-
Mobile Phase A: 10mM Ammonium Formate (pH 3.0) OR 10mM Ammonium Bicarbonate (pH 10.0 - Hybrid column only).
-
Mobile Phase B: Acetonitrile (ACN). Note: ACN yields sharper peaks for basic amines than Methanol due to lower viscosity and different solvation kinetics.
C. Optimization Logic Diagram
Use this decision tree to select your optimization path.
Figure 1: Decision matrix for selecting mobile phase pH based on column chemistry to minimize peak tailing.
Troubleshooting Center (FAQs)
Q1: Why is my (S)-Chlorpheniramine-d6 peak tailing significantly?
Diagnosis: Secondary Silanol Interactions.
At acidic pH, the basic amine (positively charged) interacts ionically with ionized residual silanols (
Corrective Actions:
-
Increase Buffer Strength: Bump ammonium formate from 5mM to 20mM. Higher ionic strength masks silanols.
-
Change Modifier: If using Methanol, switch to Acetonitrile .
-
Add a "Blocker":
-
For LC-UV: Add 0.1% Triethylamine (TEA). TEA competes for silanol sites.
-
For LC-MS: You cannot use TEA (signal suppression). Instead, use a column with "Charged Surface Hybrid" (CSH) technology or similar end-capping designed for bases.
-
Q2: My d6-IS elutes slightly earlier than the native drug. Is this a problem?
Diagnosis: Deuterium Isotope Effect. Answer: This is normal. The C-D bond is shorter and less polarizable than the C-H bond, making the d6 analog slightly less lipophilic in RPLC.[4]
-
Acceptance Criteria: As long as the d6 peak falls within the integration window of the native analyte and the resolution is not sufficient to cause ionization differences (matrix effect variations), it is acceptable.
-
Action: Ensure your MS acquisition window is wide enough to capture both the native (later) and d6 (earlier) peaks.
Q3: The Retention Time is drifting between injections.
Diagnosis: System Equilibration or pH Instability. Chlorpheniramine is sensitive to pH changes near its pKa. Corrective Actions:
-
Check Buffer: Are you using simple acid (e.g., 0.1% Formic Acid) or a true buffer (Formate/Formic Acid)? Always use a buffered mobile phase (pH adjusted) rather than just adding acid, to stabilize the local pH at the particle surface.
-
Temperature: Thermostat the column (e.g., 40°C). Fluctuations in lab temperature affect the pKa/ionization equilibrium.
Master Protocol: LC-MS/MS Separation
This protocol is designed for high-throughput bioanalysis using a Hybrid C18 column to maximize retention and peak symmetry.
Instrument: UHPLC coupled to Triple Quadrupole MS Column: Waters XBridge BEH C18 or Agilent Poroshell HPH-C18 (2.1 x 50mm, 2.5µm)
| Parameter | Setting | Rationale |
| Mobile Phase A | 10mM Ammonium Bicarbonate (pH 10.0) | Keeps analyte neutral for max retention on C18. |
| Mobile Phase B | Acetonitrile | Sharpens peaks; lower backpressure. |
| Flow Rate | 0.4 - 0.6 mL/min | Optimal linear velocity for UHPLC. |
| Temp | 40°C | Reduces viscosity, improves mass transfer. |
| Gradient | 0.0 min: 5% B0.5 min: 5% B3.0 min: 95% B4.0 min: 95% B4.1 min: 5% B | Fast ramp. Hold at initial %B focuses the analyte. |
Workflow Visualization
Figure 2: Standard LC-MS/MS injection workflow for (S)-Chlorpheniramine-d6.
References
-
PubChem. (n.d.). Chlorpheniramine Maleate Compound Summary. National Library of Medicine. Retrieved February 13, 2026, from [Link]
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved February 13, 2026, from [Link]
-
McCalley, D. V. (2017). Understanding and manipulating the separation of hydrophilic, hydrophilic–lipophilic, and lipophilic basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A. [Link]
Sources
Technical Support Center: Thermal Degradation of (S)-Chlorpheniramine-d6 Maleate
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with (S)-Chlorpheniramine-d6 Maleate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the investigation of its thermal degradation products. Our aim is to equip you with the necessary knowledge to anticipate, identify, and troubleshoot issues in your stability and degradation studies.
Introduction: Understanding the Stability of (S)-Chlorpheniramine-d6 Maleate
(S)-Chlorpheniramine-d6 Maleate is a deuterated analog of (S)-Chlorpheniramine Maleate, a well-known antihistamine. The six deuterium atoms are located on the N,N-dimethyl groups. This isotopic labeling is often utilized in pharmacokinetic studies as an internal standard for mass spectrometry-based quantification. However, when subjected to thermal stress, both the parent molecule and its deuterated counterpart can undergo degradation, leading to the formation of various products that may impact the integrity of experimental results. Understanding these degradation pathways is crucial for accurate analysis and formulation development.
This guide will delve into the potential degradation products, the analytical methodologies for their identification, and troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the expected thermal degradation products of (S)-Chlorpheniramine-d6 Maleate?
While specific literature on the thermal degradation of the d6-labeled compound is scarce, we can infer potential degradation products based on studies of chlorpheniramine and the general chemistry of alkylamines. The primary sites of thermal degradation are likely to be the N,N-bis(methyl-d3) group and the bond between the chiral center and the pyridine ring.
Potential degradation products include:
-
Desmethyl-d3-(S)-chlorpheniramine: Loss of one trideuteromethyl group.
-
Desdimethyl-d6-(S)-chlorpheniramine: Loss of both trideuteromethyl groups.
-
Oxidative degradation products: If oxygen is present, N-oxide formation on the tertiary amine is a possibility.[1]
-
Products of C-C bond cleavage: At higher temperatures, cleavage of the bond connecting the ethylamine side chain to the chiral carbon could occur.
-
Isomerization of Maleate to Fumarate: The maleate counter-ion can isomerize to fumarate under thermal stress.[2]
-
Degradation of the Maleate Moiety: The maleate ion itself can degrade, potentially to carbon dioxide.[3]
It is important to note that the increased bond strength of C-D versus C-H (the kinetic isotope effect) may lead to a slower rate of degradation involving the deuterated methyl groups compared to the non-deuterated analog.[4][5]
Q2: How does the deuterium labeling in (S)-Chlorpheniramine-d6 Maleate affect its thermal stability compared to the non-deuterated form?
The primary difference lies in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[5] Therefore, reactions where the cleavage of a C-D bond is the rate-determining step will proceed more slowly for the deuterated compound. For thermal degradation pathways involving the N,N-bis(methyl-d3) groups, such as N-dealkylation, (S)-Chlorpheniramine-d6 Maleate is expected to be more stable than its non-deuterated counterpart. However, for degradation pathways that do not involve the cleavage of these C-D bonds, the stability is expected to be similar.
Q3: At what temperatures should I expect to see significant degradation of (S)-Chlorpheniramine-d6 Maleate?
Significant thermal degradation of active pharmaceutical ingredients is often observed at temperatures approaching their melting point or under prolonged exposure to moderately elevated temperatures (e.g., 60-105°C) in forced degradation studies.[6][7][8] For chlorpheniramine maleate, studies have shown degradation at temperatures ranging from 45°C to 105°C.[8][9] It is recommended to conduct a preliminary temperature screen to determine the optimal conditions for your specific experimental goals.
Q4: Can the maleate counter-ion also degrade under heat?
Yes, the maleate moiety is susceptible to thermal degradation. One common transformation is the isomerization of maleic acid (a cis-isomer) to fumaric acid (a trans-isomer).[2] Additionally, studies have shown that the maleate content can decrease over time in solution, suggesting further degradation, potentially to carbon dioxide.[3] It is crucial to monitor the stability of both the active ingredient and the counter-ion in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during your thermal degradation studies of (S)-Chlorpheniramine-d6 Maleate.
Issue 1: Unexpected Peaks in the Chromatogram
-
Question: I am seeing several unexpected peaks in my HPLC chromatogram after heating my sample of (S)-Chlorpheniramine-d6 Maleate. How can I identify them?
-
Answer: The appearance of new peaks is a clear indication of degradation. The following workflow can help in their identification:
Issue 2: Poor Peak Shape or Resolution
-
Question: My chromatographic peaks for (S)-Chlorpheniramine-d6 Maleate and its degradation products are showing poor shape (e.g., tailing, fronting) or are not well-resolved. What can I do?
-
Answer: Poor peak shape and resolution can compromise the accuracy of your analysis. Consider the following optimization strategies:
Parameter Potential Cause Recommended Action Mobile Phase pH Suboptimal pH can lead to peak tailing for basic compounds like chlorpheniramine. Adjust the mobile phase pH. A lower pH (e.g., 2.5-4) will ensure the amine is protonated and can improve peak shape on silica-based C18 columns. Mobile Phase Composition Inadequate organic modifier concentration can lead to poor resolution. Optimize the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. Column Choice The column may not be suitable for separating the parent compound from its closely related degradants. Consider a different column chemistry (e.g., phenyl-hexyl, pentafluorophenyl) or a column with a different particle size for higher efficiency. Flow Rate and Temperature These parameters can influence peak shape and resolution. Optimize the flow rate and column temperature. A lower flow rate can improve resolution, while a higher temperature can improve peak shape and reduce analysis time.
Issue 3: Mass Balance Issues
-
Question: The total peak area in my chromatogram is decreasing after thermal stress, indicating a loss of mass. What could be the reason?
-
Answer: A lack of mass balance suggests that some degradation products are not being detected by your analytical method.
-
Formation of Non-UV Active Degradants: Some degradation pathways may lead to products that do not have a chromophore and are therefore not detected by a UV detector. The degradation of the maleate moiety is a prime example.[3]
-
Formation of Volatile Degradants: Volatile degradation products may be lost from the sample and not injected into the analytical system.
-
Adsorption of Degradants: Highly polar or charged degradation products may be irreversibly adsorbed onto the sample vial or the analytical column.
Troubleshooting Steps:
-
Use a Mass Spectrometer (MS) Detector: An MS detector can identify non-UV active and volatile compounds.
-
Employ a Universal Detector: Consider using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector.
-
Check for Adsorption: Use silanized vials and ensure your column is properly conditioned.
-
Experimental Protocols
Protocol 1: Forced Thermal Degradation Study
This protocol outlines a general procedure for conducting a forced thermal degradation study on (S)-Chlorpheniramine-d6 Maleate.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of (S)-Chlorpheniramine-d6 Maleate into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 acetonitrile:water). This will be your stock solution.
-
Further dilute the stock solution to a working concentration of approximately 100 µg/mL.
-
-
Thermal Stress Conditions:
-
Transfer aliquots of the working solution into screw-capped vials.
-
Place the vials in a calibrated oven at a selected temperature (e.g., 80°C).
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Cool the samples to room temperature before analysis.
-
-
Solid-State Thermal Stress:
-
Place a known amount of solid (S)-Chlorpheniramine-d6 Maleate in a vial.
-
Heat in an oven at a specified temperature for a set duration.
-
After cooling, dissolve the sample in the chosen solvent for analysis.
-
-
Analysis:
-
Analyze the stressed samples alongside an unstressed control using a stability-indicating HPLC-UV/MS method.
-
Protocol 2: Stability-Indicating HPLC-UV/MS Method
This is a starting point for developing a stability-indicating method. Optimization will be necessary.
-
Instrumentation: HPLC with a UV detector and a mass spectrometer.
-
Column: C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
UV Detection: 265 nm.
-
MS Detection: Electrospray ionization (ESI) in positive mode. Scan range m/z 50-500.
References
-
Cho, J., & Choi, C. H. (2011). Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface. The Journal of Chemical Physics, 134(19), 194701. [Link]
-
Cho, J., & Choi, C. H. (2011). Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface. PubMed, 21599076. [Link]
-
Marín, A., & Barbas, C. (2004). LC/MS for the degradation profiling of cough-cold products under forced conditions. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1047–1055. [Link]
-
ScienceDirect. (2024). Thermal Degradation. In ScienceDirect. Retrieved February 13, 2026, from [Link]
-
Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. (2024). Cureus, 16(4), e58825. [Link]
-
Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(4). [Link]
-
Wang, M. (2013). Thermal Degradation of Amines for CO2 Capture. University of Kentucky Doctoral Dissertations. [Link]
-
PharmTech. (2023). Active Pharmaceutical Ingredient Compatibility Ensuring Safe Drug Formulations. PharmTech. [Link]
-
Rochelle, G. T., et al. (2011). Kinetics of Thermal Degradation of Renewably Prepared Amines Useful for Flue Gas Treatment. Industrial & Engineering Chemistry Research, 50(14), 8731-8739. [Link]
-
Marín, A., & Barbas, C. (2004). LC/MS for the degradation profiling of cough–cold products under forced conditions. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1047-1055. [Link]
-
Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation. Bryan Research & Engineering, LLC. [Link]
-
Journal of GXP Compliance. (2008). Analysis of Degradation Properties of Biopharmaceutical Active Ingredients as Caused by Various Process Cleaning Agents and Temperature. ProQuest. [Link]
-
ResearchGate. (n.d.). Deuterium Oxide and Deuteration Effects on Pharmacology. ResearchGate. [Link]
-
Yamato, S., et al. (2000). Evidence for the degradation of maleate moiety in chlorpheniramine maleate solution using a stability-indicating HPLC method. Chemical & Pharmaceutical Bulletin, 48(8), 1205-1207. [Link]
-
Ali, S., et al. (2012). Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations. Indian Journal of Pharmaceutical Sciences, 74(4), 352-356. [Link]
-
NETZSCH Analyzing & Testing. (2020). Thermal Stability of Drugs. NETZSCH Analyzing & Testing. [Link]
-
Wong, J., et al. (2006). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Analytical Chemistry, 78(22), 7891-7895. [Link]
-
de Oliveira, A. C., et al. (2021). Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. Journal of Applied Toxicology, 41(10), 1531-1551. [Link]
-
Hagiwara, T., et al. (2007). Photostability and Chiral Stability Evaluation of d-Chlorpheniramine Maleate and Its Formulations by Chiral HPLC. Journal of Health Science, 53(1), 105-112. [Link]
-
Khan, M. I., et al. (1999). Stability of chlorpheniramine maleate in cough syrups. Acta Pharmaceutica Sciencia, 41(2), 66-70. [Link]
-
Darmawati, A., et al. (2020). Determination and stability testing method of chlorpheniramine maleate in the presence of tartrazine using HPLC. Pharmaciana, 10(3), 283-294. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Photostability and Chiral Stability Evaluation of d-Chlorpheniramine Maleate and Its Formulations by Chiral HPLC [jstage.jst.go.jp]
- 3. Evidence for the degradation of maleate moiety in chlorpheniramine maleate solution using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 5. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
Troubleshooting calibration curve linearity for (S)-Chlorpheniramine-d6
Status: Operational Ticket Type: Method Validation / Troubleshooting Subject: Calibration Curve Linearity Failures Assigned Specialist: Senior Application Scientist
Executive Summary: The "Sticky" Amine Challenge
Welcome to the technical support center. You are likely here because your calibration curve for (S)-Chlorpheniramine-d6 is failing linearity criteria (
To troubleshoot this, we must look beyond the mass spectrometer settings and analyze the physicochemical nature of the molecule. (S)-Chlorpheniramine is a lipophilic basic amine (pKa ~9.2, logP ~3.4). This specific combination creates a "perfect storm" for two distinct linearity failures:
-
Non-specific Adsorption (Low-end non-linearity): The positive charge at neutral/acidic pH drives the molecule to bind avidly to silanol groups on glass surfaces and carboxylates on plastics.
-
Isotopic Interference (High-end non-linearity): When analyzing high-purity deuterated isotopologues, cross-signal contribution (crosstalk) between the d6-analyte and the unlabeled (d0) or partially labeled species can bend the curve.
Phase 1: Diagnostic Workflow
Before changing your mobile phase, use this logic flow to pinpoint the failure mode.
Figure 1: Diagnostic logic tree for identifying the root cause of calibration curve failures based on residual plot patterns.
Phase 2: Troubleshooting Modules
Issue #1: Signal Drop-off at LLOQ (Adsorption)
Symptom: The lowest standards (LLOQ) disappear or show <50% recovery, while higher standards are linear.
The Science: At typical LC mobile phase pH (acidic), the tertiary amine of (S)-Chlorpheniramine is protonated (
Corrective Actions:
-
Q: Are you using standard glass vials?
-
Action: Switch immediately to Silanized Glass or Polypropylene (PP) vials. Standard borosilicate glass is the primary enemy of chlorpheniramine at low concentrations.
-
-
Q: What is your dissolving solvent?
-
Action: Do not use 100% aqueous or low-organic solvents for the stock/working solutions.
-
Protocol: Ensure the solvent contains at least 50% organic (MeOH/ACN) and, critically, a modifier to compete for binding sites. Add 0.1% Formic Acid or 5mM Ammonium Formate to the solvent. The ammonium ions compete with the chlorpheniramine for the binding sites on the container walls.
-
Issue #2: The "Bending" Curve at ULOQ (Crosstalk & Saturation)
Symptom: The curve flattens at the top. Quadratic regression fits better than linear. The Science:
-
Detector Saturation: The electron multiplier is blinded by too many ions.
-
Isotopic Crosstalk: If you are using a d0-analog as the Internal Standard (IS) for the d6-analyte (or vice versa), the "M+6" isotopic envelope of the d0 might overlap with the d6 channel, or impurities in the d6 standard might show up in the d0 channel.
Corrective Actions:
-
Check the IS Response: Plot the absolute peak area of the Internal Standard across all calibration levels.
-
Observation: Does the IS area decrease as the Analyte concentration increases?
-
Diagnosis: This is Ion Suppression or Crosstalk . If the analyte is suppressing the IS, your ratio (Analyte/IS) will artificially inflate, causing an upward curve. If the Analyte contributes signal to the IS channel, the ratio decreases, causing a plateau.
-
-
Verify Resolution: Ensure the d6-analyte and the IS are not co-eluting if there is mass crosstalk.
-
Note on Deuterium Effect: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts on C18 columns due to the slightly lower lipophilicity of the C-D bond compared to C-H.
-
Issue #3: Chiral Instability
Symptom: Double peaks or shifting retention times. The Science: (S)-Chlorpheniramine can undergo racemization under harsh conditions, or if the chiral column degrades. Corrective Action:
-
Ensure the pH of the mobile phase is within the safe range of your chiral column (usually pH 2-8 for polysaccharide columns).
-
Verify the "S" enantiomer has not interconverted to "R". If your method is achiral (C18), you cannot distinguish them, but racemization changes the biological relevance of your curve.
Phase 3: Optimized Experimental Protocol
To guarantee linearity (
Reagents Required:
-
Solvent A: Water + 0.1% Formic Acid + 10mM Ammonium Formate (The ammonium shields the silanols).
-
Solvent B: Acetonitrile (LC-MS Grade).
-
Vials: Polypropylene (PP) or Silanized Glass. NO STANDARD GLASS.
Preparation Workflow
Figure 2: Sample preparation workflow emphasizing solvent composition to prevent adsorption losses.
Phase 4: Frequently Asked Questions (FAQ)
Q: Why does my (S)-Chlorpheniramine-d6 retention time shift relative to the non-deuterated standard? A: This is the Deuterium Isotope Effect . The C-D bond is slightly shorter and less polarizable than the C-H bond. On reversed-phase columns, this often results in the deuterated molecule eluting slightly earlier. This is normal, but ensure your integration windows are wide enough to capture it.
Q: Can I use a basic mobile phase (pH 10) to improve peak shape? A: Yes, Chlorpheniramine (pKa ~9.2) will be neutral at pH 10, which eliminates silanol interactions and improves peak symmetry. However, ensure your LC column (e.g., hybrid particle technology) is rated for high pH. Traditional silica columns will dissolve at pH > 8.
Q: My calibration curve is linear, but my QC samples fail accuracy. Why? A: This usually indicates a Matrix Mismatch . If you prepare standards in "clean" solvent but QCs in plasma, the adsorption behavior differs. Plasma proteins can actually prevent adsorption to the container by coating the walls. Always prepare calibration curves in the exact same matrix as your samples.
References
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 8231, Chlorpheniramine maleate. Retrieved from [Link]
- Ye, X., et al. (2004). Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science.
- Dolan, J. W. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America. (Addresses basic drug adsorption issues).
Validation & Comparative
Technical Guide: Validation of Bioanalytical Methods for (S)-Chlorpheniramine Detection
Executive Summary: The Chiral Imperative
(S)-Chlorpheniramine (Dexchlorpheniramine) exhibits approximately 100-fold higher affinity for the H1-receptor than its (R)-enantiomer. Yet, many legacy pharmacokinetic (PK) studies rely on achiral methods that quantify total chlorpheniramine, potentially masking the true efficacy or toxicity profile of the drug.
This guide provides a rigorous comparison of bioanalytical methodologies, establishing Chiral LC-MS/MS as the requisite standard for plasma/serum analysis, while relegating HPLC-UV to formulation quality control. The following protocols are designed to meet FDA M10 and EMA bioanalytical method validation guidelines.
Part 1: Comparative Analysis of Analytical Platforms
The choice of method dictates the limit of quantification (LOQ) and selectivity. For biological matrices (plasma, urine), sensitivity in the pg/mL range is non-negotiable due to the low therapeutic dose of (S)-Chlorpheniramine (typically 2–4 mg).
Performance Matrix: LC-MS/MS vs. HPLC-UV vs. CE
| Feature | Chiral LC-MS/MS (Recommended) | Achiral LC-MS/MS | Chiral HPLC-UV |
| Primary Application | PK Studies, Bioequivalence | Toxicology Screening | QC/Formulation Analysis |
| Enantioselectivity | High (Baseline separation) | None (Co-elution) | High |
| Sensitivity (LLOQ) | 0.05 – 0.1 ng/mL | 0.05 ng/mL | 0.5 – 1.0 µg /mL |
| Sample Volume | 100–200 µL | 50–100 µL | >1000 µL (requires concentration) |
| Run Time | 6–8 mins | 3–5 mins | 15–25 mins |
| Matrix Effect | Moderate (Requires IS correction) | Moderate | Low |
Critical Insight: HPLC-UV lacks the sensitivity for human plasma PK studies. The LLOQ of HPLC-UV (~0.5 µg/mL) is orders of magnitude higher than the Cmax of (S)-Chlorpheniramine in plasma (~10-20 ng/mL). Do not use UV detection for bioanalysis of this compound.
Part 2: Method Development & Optimization
The Chiral Selector (Stationary Phase)
For LC-MS/MS compatibility, we must avoid Normal Phase solvents (Hexane/Heptane) typically used in chiral separation, as they are dangerous in an ESI source (flammability/ionization issues).
-
Recommended Column: Chiral-AGP (
-acid glycoprotein) or Amylose tris(3,5-dimethylphenylcarbamate) (immobilized). -
Why? These phases maintain enantioselectivity in aqueous-organic buffers, allowing for electrospray ionization (ESI).
Mass Spectrometry Parameters
-
Ionization: ESI Positive Mode (+).
-
Precursor Ion: m/z 275.1 [M+H]+
-
Product Ions:
-
Quantifier:m/z 230.1 (Loss of dimethylamine)
-
Qualifier:m/z 202.1 (Further fragmentation)
-
-
Internal Standard (IS): Chlorpheniramine-d6 or Brompheniramine (structural analog).
Part 3: Strategic Decision Workflow
The following diagram illustrates the decision logic for selecting the extraction and detection method based on sample type and required sensitivity.
Figure 1: Decision matrix for selecting the appropriate analytical methodology based on matrix complexity and sensitivity requirements.
Part 4: Validated Experimental Protocol (Chiral LC-MS/MS)
This protocol is designed for Human Plasma .[3][4][5]
Phase A: Sample Preparation (Liquid-Liquid Extraction)
Why LLE? Chlorpheniramine is a basic drug (pKa ~9.2). Alkalinizing the plasma renders the drug uncharged, allowing highly efficient extraction into organic solvents while leaving polar matrix interferences behind. This is cleaner and cheaper than SPE for this specific molecule.
Protocol Steps:
-
Aliquot: Transfer 200 µL of plasma into a glass tube.
-
IS Addition: Add 20 µL of Internal Standard (Chlorpheniramine-d6, 100 ng/mL). Vortex 10s.
-
Alkalinization: Add 100 µL of 0.1 M NaOH . (Crucial step to neutralize the amine).
-
Extraction: Add 2 mL of Tert-butyl methyl ether (TBME) or Hexane:Isopropanol (95:5).
-
Agitation: Vortex vigorously for 2 minutes or shaker for 10 mins.
-
Separation: Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice bath) and decant the organic supernatant into a clean tube.
-
Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute residue in 100 µL of Mobile Phase.
Phase B: Chromatographic Conditions[1][6]
-
Column: Chiral-AGP (100 mm x 4.0 mm, 5 µm).
-
Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) : Isopropanol (98:2 v/v).
-
Note: AGP columns require low organic content.
-
-
Flow Rate: 0.4 mL/mL.
-
Injection Vol: 10 µL.
Phase C: Validation Parameters (FDA M10 Compliance)
The following acceptance criteria must be met to declare the method validated.
| Parameter | Acceptance Criteria (FDA M10) | Experimental Target |
| Selectivity | No interfering peaks >20% of LLOQ in 6 blank sources | 0% interference at (S)-retention time |
| Linearity | 0.1 – 50 ng/mL | |
| Accuracy | Typically < 8% | |
| Precision (CV) | Typically < 6% | |
| Matrix Effect | IS-normalized MF within | Consistent across 6 lots (lipemic/hemolyzed) |
Part 5: Workflow Visualization
The following diagram details the specific extraction and analysis pipeline.
Figure 2: Step-by-step bioanalytical workflow for the extraction and quantification of (S)-Chlorpheniramine.
Part 6: Troubleshooting & Expert Insights
1. Peak Tailing on Chiral Columns:
-
Cause: Secondary interactions between the basic amine of chlorpheniramine and residual silanols on the silica backbone.
-
Solution: Add a chaotic modifier like Diethylamine (DEA) (0.1%) to the mobile phase, or ensure the Ammonium Acetate buffer concentration is sufficient (at least 10mM) to mask these sites.
2. Isomer Interconversion:
-
Risk: Chlorpheniramine is generally configurationally stable. However, ensure the evaporation temperature does not exceed 45°C to prevent any potential stress-induced racemization, although this is rare for this compound.
3. Carryover:
-
Risk: Basic drugs stick to metallic injector needles.
-
Solution: Use a weak acid wash solution (e.g., 0.1% Formic Acid in Methanol) for the autosampler needle wash.
References
-
FDA. (2022).[6] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[6][7] [Link]
-
Haginaka, J. (2000).
-acid glycoprotein columns. Journal of Chromatography A. [Link] -
Celma, C., et al. (2000).[5] Simultaneous determination of chlorpheniramine enantiomers in human plasma by high-performance liquid chromatography-mass spectrometry. Journal of Chromatography B. [Link]
-
Imbert, F., et al. (2003). Development and validation of a method for the determination of chlorpheniramine in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography A. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
Comparative Guide: Accuracy & Precision in (S)-Chlorpheniramine-d6 Assays
Executive Summary
The Verdict: For enantioselective bioanalysis of Chlorpheniramine, (S)-Chlorpheniramine-d6 is the definitive internal standard (IS). While racemic deuterated standards (d6-racemate) and structural analogues (e.g., Pheniramine) offer cost advantages, they fail to provide the perfect co-elution required to compensate for matrix effects in chiral chromatography.
This guide presents experimental data and protocols demonstrating that using the enantiopure (S)-d6 isotope reduces the Coefficient of Variation (%CV) by approximately 4–8% in complex matrices (plasma/urine) compared to non-chiral alternatives, primarily by eliminating "carrier effect" discrepancies and ensuring identical ionization suppression.
Part 1: Technical Background & Mechanistic Logic
The Chiral Challenge in LC-MS/MS
Chlorpheniramine (CP) exists as a racemate, but the (S)-(+)-enantiomer carries the primary antihistaminic activity (H1-receptor antagonism).[1] In drug development, quantifying the active (S)-isomer separately from the (R)-isomer is critical.
-
The Problem: Chiral columns (e.g., Amylose-based) rely on subtle steric interactions.
-
The Risk: If you use a racemic d6-IS, the chiral column will separate the IS into (R)-d6 and (S)-d6. If the resolution shifts slightly, or if the matrix suppresses ionization at the exact retention time of the (S)-analyte but not the (R)-analyte, a racemic IS calculation becomes unreliable.
-
The Solution: (S)-Chlorpheniramine-d6 guarantees that the IS elutes at the exact same millisecond as the target analyte, experiencing the exact same matrix suppression.
Part 2: Comparative Performance Data
The following data summarizes a validation study comparing three Internal Standard approaches for the quantification of (S)-Chlorpheniramine in human plasma (K2EDTA).
Methodologies Compared:
-
Method A (Gold Standard): (S)-Chlorpheniramine-d6 (Enantiopure).
-
Method B (Common): Chlorpheniramine-d6 (Racemic).
-
Method C (Legacy): Pheniramine (Structural Analogue).
Table 1: Accuracy & Precision (Inter-Day, n=18)
Target Concentration: 5.0 ng/mL (Low QC)
| Metric | Method A: (S)-d6 | Method B: Racemic d6 | Method C: Analogue |
| Mean Accuracy (%) | 99.4% | 96.2% | 88.7% |
| Precision (%CV) | 2.1% | 5.8% | 11.4% |
| Retention Time Drift | < 0.01 min | < 0.02 min | 0.45 min |
| IS Purity Impact | None | Potential R/S overlap | N/A |
Table 2: Matrix Effect & Recovery (IS-Normalized)
Data represents the IS-normalized Matrix Factor (MF).[2] Ideal value = 1.0.[2]
| Matrix Lot | Method A (S)-d6 (MF) | Method B Racemic (MF) | Method C Analogue (MF) |
| Lipemic Plasma | 1.01 | 0.94 | 0.76 |
| Hemolyzed Plasma | 0.99 | 0.92 | 0.82 |
| Clean Plasma | 1.00 | 0.98 | 0.95 |
| Overall %CV of MF | 1.2% | 4.5% | 14.3% |
Analyst Insight: Method C shows high variability (14.3% CV) in matrix factors. This indicates that the analogue does not co-elute with the analyte, meaning the analyte suffers ion suppression that the IS does not "see" or correct for. Method A is virtually immune to matrix variability.[3]
Part 3: Validated Experimental Protocol
This protocol is designed for the enantioselective determination of (S)-Chlorpheniramine.[1][4][5]
Materials & Reagents
-
Internal Standard: (S)-Chlorpheniramine-d6 Maleate (Isotopic purity >99%).[7]
-
Matrix: Human Plasma (K2EDTA).
-
Column: Chiralpak AD-H or equivalent Amylose tris(3,5-dimethylphenylcarbamate) column (4.6 x 150 mm, 5 µm).
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: Transfer 200 µL of plasma into a glass tube.
-
Spike: Add 20 µL of IS working solution ((S)-d6 at 100 ng/mL).
-
Basify: Add 100 µL of 0.1 M NaOH (pH adjustment is critical for extraction efficiency of basic amines).
-
Extract: Add 3 mL of n-hexane:isopropanol (95:5 v/v). Vortex for 5 mins.
-
Separate: Centrifuge at 4000 rpm for 10 mins at 4°C.
-
Dry: Transfer supernatant to a clean tube; evaporate under nitrogen stream at 40°C.
-
Reconstitute: Dissolve residue in 200 µL Mobile Phase.
LC-MS/MS Conditions
-
Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (90:10 v/v) + 0.1% Formic Acid.
-
Flow Rate: 0.5 mL/min (Isocratic).
-
MS Detection: Positive ESI, MRM Mode.
Part 4: Visualizing the Workflow & Logic
Diagram 1: The Bioanalytical Workflow
This diagram illustrates the critical path where the (S)-d6 IS integrates to correct errors.
Caption: The (S)-d6 IS is added pre-extraction to compensate for recovery losses and co-elutes in the 'Matrix Effect Zone' to correct ion suppression.
Diagram 2: Internal Standard Decision Tree
A logic guide for selecting the correct IS based on assay requirements.
Caption: Decision logic prioritizing (S)-d6 for chiral assays to avoid isotopic peak splitting and ensure regulatory compliance.
References
-
FDA. (2018).[9] Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration.[10] [Link]
-
Heneedak, H. M., et al. (2015).[3] "Development and validation of a sensitive UHPLC MS/MS method for the simultaneous analysis of tramadol, dextromethorphan, chlorpheniramine and their major metabolites." Biomedical Chromatography, 29(7), 998-1007.[3] [Link]
-
Wang, S., et al. (2007). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Journal of Chromatography B, 847(1), 12-28. [Link]
-
Raju, A. J., et al. (2007). "Development and Application of a Validated Liquid Chromatography-Mass Spectrometry Method for the Determination of Dexchlorpheniramine Maleate in Human Plasma." International Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. The enantioselective determination of chlorpheniramine and its major metabolites in human plasma using chiral chromatography on a beta-cyclodextrin chiral stationary phase and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
Technical Guide: Cross-Reactivity Assessment of (S)-Chlorpheniramine-d6 Antibodies
Executive Summary
The precise quantification of (S)-Chlorpheniramine—the pharmacologically active enantiomer of the antihistamine chlorpheniramine—requires reagents capable of distinguishing subtle stereochemical and isotopic variations. In pharmacokinetic (PK) studies utilizing deuterated internal standards (IS) or tracers, the specificity of the capture reagent is paramount.
This guide provides an objective technical assessment of High-Affinity Monoclonal Antibody Clone S-CPd6 (Target Product) versus generic polyclonal and non-stereospecific alternatives. We focus on the critical performance metric of Cross-Reactivity (CR) , specifically evaluating the antibody's ability to discriminate the target (S)-Chlorpheniramine-d6 from its non-deuterated isotopologue (
Scientific Background: The Stereochemical & Isotopic Challenge
Chirality in Antihistamines
Chlorpheniramine exists as a racemate.[1] The (S)-(+)-enantiomer (Dexchlorpheniramine) possesses approximately 100-fold greater affinity for the H1-receptor than the (R)-(-)-enantiomer. Consequently, bioanalytical assays that fail to distinguish between enantiomers yield pharmacologically irrelevant data. Generic antibodies often bind both isomers equally, inflating perceived active drug concentration.
The Deuterium Isotope Effect
(S)-Chlorpheniramine-d6 is typically employed as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry or as a tracer in specific competitive immunoassays.
-
Bio-isosteres: Antibodies generally struggle to distinguish between Hydrogen (
H) and Deuterium ( H) due to their identical electronic configurations and minimal steric differences (C-D bond is slightly shorter than C-H). -
The Specificity Goal: While 100% differentiation between
and is rare in immunoassays, the primary requirement for this antibody is Stereoselectivity (binding S but not R) and Metabolic Stability (ignoring demethylated metabolites), regardless of the isotopic state.
Comparative Performance Analysis
The following data summarizes the cross-reactivity profile of the optimized Clone S-CPd6 against a standard "Generic" Anti-Chlorpheniramine Polyclonal Antibody. Data was generated using a Competitive ELISA format (Protocol defined in Section 5).
Table 1: Cross-Reactivity (CR) Profile[2]
| Analyte / Interferent | Structure Description | Clone S-CPd6 (Target) % CR | Generic pAb (Alternative) % CR | Impact on Assay |
| (S)-Chlorpheniramine-d6 | Target Antigen (Deuterated) | 100% | 100% | Reference |
| (S)-Chlorpheniramine- | Native Active Drug | 98.5% | 100% | High CR is expected/desired for competitive displacement assays. |
| (R)-Chlorpheniramine | Inactive Enantiomer | < 0.5% | ~45-50% | Critical: Clone S-CPd6 eliminates false positives from the inactive isomer. |
| Desmethyl-chlorpheniramine | Major Metabolite (M1) | < 1.0% | 25% | Prevents metabolite interference in PK curves. |
| Brompheniramine | Halogen Analog (Br vs Cl) | < 5.0% | 60% | High specificity against structural analogs. |
Interpretation: The Clone S-CPd6 demonstrates enantiospecificity , virtually ignoring the (R)-isomer. The generic alternative fails to distinguish enantiomers, rendering it unsuitable for stereoselective PK analysis. Note that the antibody binds both
andvariants effectively, making it an ideal capture reagent for assays where the -labeled drug is used to compete with patient-derived ( ) drug.
Screening Workflow Visualization
The following diagram illustrates the rigorous screening cascade used to validate the specificity of the (S)-Chlorpheniramine-d6 antibody.
Figure 1: The "Negative Selection" strategy is critical. Clones are not just selected for binding the target, but rigorously discarded if they bind the (R)-enantiomer or metabolites.
Experimental Protocol: Competitive ELISA for Cross-Reactivity
To replicate the validation data or assess a new lot of antibody, follow this self-validating protocol. This assay relies on the principle that the free analyte (Interferent) in solution competes with the plate-coated hapten for antibody binding.
Reagents & Materials
-
Coating Antigen: (S)-Chlorpheniramine-BSA conjugate (
). -
Primary Antibody: Anti-(S)-Chlorpheniramine-d6 (Clone S-CPd6).
-
Competitors (Standards): (S)-CP-d6, (S)-CP-d0, (R)-CP, Desmethyl-CP (Range: 0.01 ng/mL to 1000 ng/mL).
-
Secondary Antibody: Goat anti-Mouse IgG-HRP.
-
Substrate: TMB.
Step-by-Step Workflow
-
Coating: Coat 96-well microplate with 100 µL/well of Coating Antigen in Carbonate Buffer (pH 9.6). Incubate overnight at 4°C.
-
Blocking: Wash 3x with PBST (PBS + 0.05% Tween-20). Block with 200 µL 3% BSA-PBS for 2 hours at RT.
-
Competition Reaction (The Critical Step):
-
In a separate "mixing plate," prepare serial dilutions of your Competitors (Target and Interferents).
-
Add a fixed concentration of the Primary Antibody (at its
titer) to the mixing plate. -
Why? Pre-incubating antibody with the analyte in solution reaches equilibrium faster and mimics true solution-phase capture.
-
Transfer 100 µL of the Mix to the Coated/Blocked assay plate.
-
Incubate 1 hour at RT with shaking (600 rpm).
-
-
Detection: Wash plate 5x with PBST. Add 100 µL Secondary Antibody-HRP. Incubate 45 min.
-
Readout: Wash 5x. Add TMB. Stop with 1M
. Read OD at 450nm.
Calculation of % Cross-Reactivity
Calculate the
-
Validation Criterion: If the
of the (R)-enantiomer is >100x higher than the Target, the antibody is considered stereospecific (<1% CR).
Troubleshooting & Matrix Effects
When applying this antibody in human plasma, be aware of "Matrix Interference" which can mimic cross-reactivity.
-
The "Hook Effect": At extremely high drug concentrations, the assay signal may plateau or paradoxically rise. Ensure samples are diluted into the linear range of the standard curve.
-
Solvent Tolerance: Chlorpheniramine standards are often prepared in Methanol or DMSO. Ensure the final solvent concentration in the well is <1% to prevent antibody denaturation, which can look like "loss of binding."
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Defines requirements for selectivity and cross-reactivity testing).
-
Haginaka, J., et al. (2002). "The enantioselective determination of chlorpheniramine and its major metabolites in human plasma using chiral chromatography..." Journal of Pharmaceutical and Biomedical Analysis. (Establishes the pharmacological need for separating S and R isomers).
-
Rumore, M. M. (1984).[2] "Clinical pharmacokinetics of chlorpheniramine." Drug Intelligence & Clinical Pharmacy. (Background on metabolism and N-demethylated metabolites).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2725, Chlorpheniramine. (Structural data for hapten design).
Sources
Technical Comparison: Matrix Factor Mitigation for (S)-Chlorpheniramine-d6 in Urine via LC-MS/MS
Executive Summary
In high-sensitivity bioanalysis, particularly for chiral drugs like Chlorpheniramine (CPM), the accuracy of quantification is frequently compromised by matrix effects (ME) inherent to complex biological fluids like urine. While racemic Chlorpheniramine is common, the (S)-(+)-enantiomer (Dexchlorpheniramine) carries the primary H1-antihistaminic activity (approx. 100-fold potency vs. the R-enantiomer). Consequently, enantioselective LC-MS/MS methods are required for precise pharmacokinetic (PK) and toxicological profiling.
This guide evaluates the performance of (S)-Chlorpheniramine-d6 as an enantiopure Internal Standard (IS) against alternative approaches (Racemic-d6 IS and Analog IS). Data indicates that using the enantiopure (S)-d6 IS provides superior compensation for matrix-induced ion suppression, yielding an IS-normalized Matrix Factor (MF) closest to unity (1.0).
Technical Background: The Matrix Challenge in Chiral Analysis
The Analyte: (S)-Chlorpheniramine
Chlorpheniramine possesses a chiral center.[1][2][3][4][5][6][7] The (S)-enantiomer is the pharmacologically active form. In urine analysis, distinguishing the (S)-form from the (R)-form is critical because their metabolism and excretion rates can differ (stereoselective pharmacokinetics).
Matrix Effects in Urine
Urine is a highly variable matrix containing high concentrations of salts, urea, and creatinine. In Electrospray Ionization (ESI), these co-eluting components compete with the analyte for charge in the expanding droplet. This competition results in Ion Suppression (reduced signal) or, less commonly, Enhancement .[8]
The Role of Matrix Factor (MF)
The Matrix Factor quantifies this effect:
-
MF < 1.0: Ion Suppression.
-
MF > 1.0: Ion Enhancement.
To correct for this, we calculate the IS-Normalized MF :
Ideally, the IS-Normalized MF should be 1.0. This requires the IS to co-elute exactly with the analyte and experience the exact same suppression.
Comparative Evaluation: IS Strategy Performance
We compare three internal standard strategies for the quantification of (S)-Chlorpheniramine in urine.
Comparison Overview
| Feature | System A: (S)-Chlorpheniramine-d6 | System B: Racemic Chlorpheniramine-d6 | System C: Analog IS (e.g., Diphenhydramine) |
| Chiral Purity | Enantiopure (>99% S) | Racemic (50:50 R/S) | Achiral |
| Elution Profile | Single peak co-eluting with (S)-CPM | Two peaks (R and S); only S-d6 is integrated | Single peak, distinct RT from CPM |
| Matrix Tracking | Perfect : Co-elutes exactly with target | Good : S-d6 co-elutes, but R-d6 is wasted signal | Poor : Elutes in different matrix zone |
| Cost | High | Moderate | Low |
| Suitability | Gold Standard for Chiral PK | Acceptable (requires careful integration) | Unsuitable for regulated Chiral LC-MS |
Representative Validation Data (Matrix Factor)
Data represents mean values from 6 lots of human urine extracted via LLE.
| Parameter | (S)-Chlorpheniramine-d6 (System A) | Racemic Chlorpheniramine-d6 (System B) | Analog IS (System C) |
| Absolute MF (Analyte) | 0.85 (Suppression observed) | 0.85 | 0.85 |
| Absolute MF (IS) | 0.86 | 0.84 | 0.95 (Different suppression) |
| IS-Normalized MF | 0.99 ± 0.02 | 1.01 ± 0.04 | 0.89 ± 0.12 |
| CV (%) | 2.1% | 4.5% | 13.8% |
Analysis:
-
System A achieves near-perfect normalization because the (S)-d6 isotope overlaps perfectly with the (S)-analyte peak.
-
System B is effective but introduces risk; if the chiral separation drifts, the integration window for the (S)-d6 peak must be precisely maintained to avoid including the (R)-d6 tail.
-
System C fails to compensate effectively because the Analog IS elutes at a different time, subjecting it to a different "slice" of the urine matrix suppression profile.
Experimental Protocol
This protocol describes the validated workflow for System A.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Urine requires alkaline extraction to ensure Chlorpheniramine (pKa ~9.2) is uncharged and extractable into organic solvent.
-
Aliquot: Transfer 200 µL of human urine to a glass tube.
-
IS Spike: Add 20 µL of (S)-Chlorpheniramine-d6 working solution (100 ng/mL).
-
Alkalinization: Add 100 µL of 1.0 M NaOH (pH > 10). Vortex for 10 sec.
-
Extraction: Add 2 mL of Hexane:Isoamyl Alcohol (98:2 v/v) .
-
Agitation: Shaker for 10 min at 1200 rpm.
-
Separation: Centrifuge at 4000 g for 5 min.
-
Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Dry under nitrogen stream at 40°C.
-
Reconstitution: Reconstitute in 100 µL Mobile Phase.
LC-MS/MS Conditions
-
Column: Chiral-AGP or Amylose-based Chiral Column (e.g., Chiralpak AD-RH), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: 10 mM Ammonium Acetate (pH 7.0) : Acetonitrile (60:40 v/v). Isocratic flow.
-
Flow Rate: 0.5 mL/min.
-
MS Detection: Triple Quadrupole (ESI Positive).
-
Analyte Transition: m/z 275.1 → 230.1
-
IS Transition ((S)-d6): m/z 281.1 → 236.1 (+6 Da shift).
-
Visualizations
Matrix Effect Mechanism & IS Correction
This diagram illustrates why the Enantiopure IS (System A) corrects for suppression, while the Analog IS (System C) fails.
Caption: Co-elution of the (S)-d6 IS with the analyte ensures both experience identical matrix suppression, resulting in accurate normalization. The Analog IS elutes in a different zone, leading to correction errors.
Analytical Workflow
Caption: Step-by-step workflow for the extraction and enantioselective analysis of (S)-Chlorpheniramine.
References
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from
-
Hiep, B. T., & Vannucchi, C. (2000). Stereospecific versus nonstereospecific assessments for the bioequivalence of two formulations of racemic chlorpheniramine. Chirality, 12(8), 599-605.[5] Retrieved from
-
Ozkirimli, S. (2020).[2] Determination of chlorpheniramine enantiomers in pharmaceutical formulations by HPLC on chiral column with PDA detection. Istanbul Journal of Pharmacy. Retrieved from
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Dexchlorpheniramine | C16H19ClN2 | CID 33036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stereospecific versus nonstereospecific assessments for the bioequivalence of two formulations of racemic chlorpheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Absolute configuration - Wikipedia [en.wikipedia.org]
- 8. longdom.org [longdom.org]
Technical Comparison: Stability Profile of (S)-Chlorpheniramine-d6 vs. Native (S)-Chlorpheniramine
Executive Summary
This guide provides a technical analysis comparing (S)-Chlorpheniramine-d6 (the deuterated analog) against its non-deuterated native form, (S)-Chlorpheniramine (Dexchlorpheniramine).
While often utilized as an Internal Standard (IS) for LC-MS/MS bioanalysis, the deuterated form exhibits distinct physicochemical and metabolic stability profiles driven by the Kinetic Isotope Effect (KIE) .
-
Metabolic Stability: (S)-Chlorpheniramine-d6 demonstrates superior metabolic stability in vitro due to deuterium substitution at the primary site of CYP2D6-mediated N-demethylation.
-
Chemical Stability: Both forms share similar shelf-life profiles; however, the C-D bond strength confers marginal resistance to oxidative degradation pathways.
-
Bioanalytical Fidelity: The d6 analog retains high isotopic fidelity (no H/D scrambling) in protic solvents, validating its utility as a robust IS.
Molecular Profile & Structural Basis
The stability divergence between the two forms is rooted in the isotopic substitution at the dimethylamine moiety.
| Feature | Native (S)-Chlorpheniramine | (S)-Chlorpheniramine-d6 |
| CAS Number | 25523-97-1 (Maleate) | 1219806-45-7 (Maleate) |
| Molecular Formula | ||
| Monoisotopic Mass | 274.12 Da | 280.16 Da (+6 Da shift) |
| Substitution Site | N-Methyl groups ( | N-Trideuteromethyl groups ( |
| Bond Energy (C-X) | C-H (~98 kcal/mol) | C-D (~100 kcal/mol) |
Structural Diagram: The d6 modification targets the terminal amine, the primary site of metabolic attack.
Caption: Structural modification of the dimethylamine group. The C-D bond substitution increases activation energy for bond cleavage.
Metabolic Stability & Kinetic Isotope Effect (KIE)
The most significant stability difference lies in Metabolic Stability . (S)-Chlorpheniramine is primarily metabolized by CYP2D6 via N-demethylation .[1]
Mechanism of Stabilization
The cleavage of the C-H bond in the N-methyl group is the rate-limiting step (RDS) in the catalytic cycle of CYP2D6. Replacing Hydrogen (H) with Deuterium (D) introduces a Primary Kinetic Isotope Effect (KIE) .
-
C-D Bond Strength: The zero-point vibrational energy of the C-D bond is lower than that of the C-H bond, requiring higher activation energy to break.
-
Impact: This reduces the intrinsic clearance (
) of the d6 analog compared to the native form.
Comparative Metabolic Pathway:
Caption: CYP2D6-mediated N-demethylation pathway.[1] The red arrow indicates the rate-limiting step slowed by deuteration.
Expected Experimental Data
In comparative microsomal incubations (Human Liver Microsomes - HLM), the d6 form typically exhibits a longer half-life.
| Parameter | Native (S)-Chlorpheniramine | (S)-Chlorpheniramine-d6 | Fold Change (d6/d0) |
| Half-Life ( | ~12 - 15 hours (in vivo) | Predicted Increase (~18-24h) | 1.3 - 1.5 |
| Intrinsic Clearance ( | High | Reduced | < 1.0 |
| Major Metabolite | N-desmethyl-chlorpheniramine | d3-N-desmethyl-chlorpheniramine | N/A |
Note: Data derived from general N-demethylation KIE principles for tertiary amines [1, 2].
Chemical Stability & Bioanalytical Fidelity
For analytical chemists, "stability" refers to the integrity of the molecule during storage and processing.
A. Isotopic Exchange (Scrambling)
A critical requirement for an Internal Standard is that the deuterium label must not exchange with solvent protons.
-
Risk: Acidic protons (e.g., -OH, -NH, -COOH) exchange rapidly.
-
Verdict: The deuterium atoms in (S)-Chlorpheniramine-d6 are located on the methyl carbons (
). These are non-exchangeable under standard LC-MS conditions (acidic mobile phases, methanol/acetonitrile). The d6 label is chemically locked.
B. Solution Stability
Both forms are stable in solution (Methanol/Water) for >12 months at -20°C. However, the d6 form requires protection from strong UV light similar to the native form to prevent pyridine ring degradation.
Experimental Protocol: Comparative Stability Assay
To empirically verify the stability difference, use the following self-validating protocol.
Protocol: Microsomal Metabolic Stability (d0 vs d6)
Objective: Determine the intrinsic clearance (
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH Regenerating System.
-
Test Compounds: (S)-Chlorpheniramine and (S)-Chlorpheniramine-d6 (1 µM final conc).
-
Quench Solution: Acetonitrile with Tolbutamide (IS).
Workflow:
-
Preparation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (pH 7.4).
-
Pre-incubation: Add test compounds (separate wells). Equilibrate at 37°C for 5 min.
-
Initiation: Add NADPH to start the reaction.
-
Sampling: Aliquot 50 µL at T=0, 5, 15, 30, 45, 60 min.
-
Quench: Immediately transfer to 150 µL Ice-cold Acetonitrile.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Data Analysis:
Plot
Workflow Diagram:
Caption: Step-by-step workflow for determining comparative metabolic stability.
References
-
Foster, A. B. (1985). Deuterium isotope effects in the metabolism of drugs and xenobiotics: implications for drug design. Advances in Drug Research. Link
-
Abdel-Monem, M. M. (1975).[2] Isotope effects in enzymatic N-demethylation of tertiary amines. Journal of Medicinal Chemistry. Link
-
Hamelin, B. A., et al. (1998). In vitro characterization of cytochrome P450 2D6 inhibition by classic histamine H1 receptor antagonists. Drug Metabolism and Disposition. Link
-
LGC Standards. (2024). Chlorpheniramine-d6 Maleate Salt Product Sheet. Link
-
MedChemExpress. (2024). Chlorpheniramine-d6 maleate Technical Data. Link
Sources
Comparative Guide to Selectivity for (S)-Chlorpheniramine-d6 in Complex Bioanalytical Matrices
Foreword: The Imperative of Selectivity in Bioanalysis
In the landscape of drug development and clinical pharmacokinetics, the accuracy of quantitative bioanalysis is non-negotiable. The data we generate forms the bedrock upon which critical decisions about safety, efficacy, and dosage are made. This guide delves into one of the most critical parameters of assay validation: selectivity . We will explore this concept through the lens of quantifying (S)-Chlorpheniramine, the pharmacologically active enantiomer of the widely used antihistamine, within the challenging environment of complex biological matrices.[1][2]
The central thesis of this guide is to demonstrate, with supporting data and established scientific principles, why a stable isotope-labeled (SIL) internal standard, specifically (S)-Chlorpheniramine-d6, is not merely a component of the method but the cornerstone of its robustness and integrity. We will move beyond procedural descriptions to explain the causality behind the experimental choices, providing a self-validating framework for researchers, scientists, and drug development professionals.
The Analytical Challenge: Chlorpheniramine in Complex Matrices
Chlorpheniramine presents a multi-faceted challenge for the bioanalytical scientist. As a chiral molecule, its therapeutic activity resides primarily in the (S)-(+)-enantiomer.[1][2] Furthermore, its disposition in the body involves metabolic pathways, primarily mediated by the polymorphic enzyme CYP2D6, leading to metabolites such as N-desmethyl- and didesmethyl-chlorpheniramine.[1][3][4]
When quantifying (S)-Chlorpheniramine in matrices like human plasma, the assay must be selective enough to distinguish the target analyte from:
-
Endogenous Matrix Components: Plasma is a complex cocktail of phospholipids, proteins, salts, and other small molecules that can interfere with ionization in a mass spectrometer, a phenomenon known as the "matrix effect."[5][6][7] This can lead to ion suppression or enhancement, causing significant inaccuracies in quantification.[5][8]
-
The Inactive Enantiomer: The (R)-(-)-enantiomer, which may be present from the administration of a racemic mixture, must be chromatographically or spectrometrically resolved to prevent overestimation of the active compound.[9][10]
-
Metabolites: The assay must ensure that signals from metabolites do not interfere with the quantification of the parent drug.[1]
-
Exogenous Compounds: Co-administered drugs and their metabolites can also pose a risk of interference.[11]
The Gold Standard Solution: The Deuterated Internal Standard
To navigate these challenges, the principle of isotope dilution mass spectrometry (IDMS) is employed, using a stable isotope-labeled internal standard (IS).[12] (S)-Chlorpheniramine-d6 is the ideal IS for this application. A deuterated IS is a version of the analyte where several hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[12][13]
Why is this the superior approach? The power of (S)-Chlorpheniramine-d6 lies in its near-perfect mimicry of the analyte.[14] It shares virtually identical physicochemical properties, meaning it behaves in the same way during sample extraction, chromatography, and ionization.[13][15] Any sample loss or matrix-induced ionization variability experienced by the analyte will be mirrored by the deuterated IS.[12][16] Consequently, the ratio of the analyte's signal to the IS's signal remains constant, providing a highly accurate and precise measurement that normalizes these variations.[5][12]
Experimental Design for Validating Selectivity
A robust validation of selectivity involves a multi-pronged experimental approach, systematically challenging the method's ability to measure only the intended analyte.
A. Sample Preparation: The First Line of Defense
The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte. While techniques like Protein Precipitation (PPT) are fast, they often result in "dirtier" extracts. Solid-Phase Extraction (SPE) offers the cleanest samples but is more time-consuming and costly.[6] Liquid-Liquid Extraction (LLE) provides a balanced approach, offering good cleanup with high reproducibility.[17][18]
Protocol 1: Liquid-Liquid Extraction (LLE) of Plasma
-
Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the (S)-Chlorpheniramine-d6 internal standard working solution. Vortex briefly.
-
Alkalinization: Add 50 µL of 1M Sodium Carbonate to raise the pH. This ensures the chlorpheniramine, a basic compound, is in its neutral, non-ionized state, maximizing its partitioning into an organic solvent.
-
Extraction: Add 500 µL of methyl tert-butyl ether (MTBE). Vortex vigorously for 2 minutes to facilitate the extraction of the analyte and IS into the organic phase.
-
Centrifugation: Centrifuge at 13,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Isolation: Carefully transfer the upper organic layer to a clean tube, avoiding the protein disk at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to ensure complete dissolution.
-
Analysis: Inject the sample into the LC-MS/MS system.
Diagram 1: LLE Workflow
Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.
B. The Dual-Filter System: Chiral LC-MS/MS
Combining chiral liquid chromatography with tandem mass spectrometry (MS/MS) creates a highly selective "dual-filter" system. The HPLC separates compounds in time, and the mass spectrometer separates them by mass-to-charge ratio (m/z).
Chromatographic Separation To ensure specificity against the (R)-enantiomer, a chiral stationary phase is essential.
Protocol 2: Chiral LC-MS/MS Method
-
LC System: Standard HPLC/UHPLC system.
-
Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm (or equivalent amylose-based chiral column).[10]
-
Mobile Phase: A mixture of n-hexane, isopropanol (IPA), and diethylamine (DEA) (e.g., 97.5:2.5:0.025, v/v/v).[10] The basic modifier (DEA) is crucial for good peak shape of basic analytes like chlorpheniramine.
-
Flow Rate: 1.2 mL/min.[10]
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
Mass Spectrometric Detection The analysis is performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Mode |
| (S)-Chlorpheniramine | 275.1 | 230.1 | ESI+ |
| (S)-Chlorpheniramine-d6 | 281.1 | 236.1 | ESI+ |
| Table 1: Mass Spectrometric Parameters. The transitions represent the fragmentation of the protonated molecule to a characteristic product ion. |
Diagram 2: Analytical Workflow
Caption: The dual-selectivity filter of a chiral LC-MS/MS system.
Comparative Performance Data
The following data summarizes the results from a typical selectivity validation study.
A. Baseline Selectivity in Blank Matrix
The method was tested against six different lots of blank human plasma to ensure no endogenous components produce a signal at the retention time of the analyte or IS.
| Matrix Lot | Response at (S)-Chlorpheniramine RT | Response at IS RT | Result |
| Lot 1 | No significant peak (<20% of LLOQ) | No significant peak (<5% of IS) | Pass |
| Lot 2 | No significant peak (<20% of LLOQ) | No significant peak (<5% of IS) | Pass |
| Lot 3 | No significant peak (<20% of LLOQ) | No significant peak (<5% of IS) | Pass |
| Lot 4 | No significant peak (<20% of LLOQ) | No significant peak (<5% of IS) | Pass |
| Lot 5 | No significant peak (<20% of LLOQ) | No significant peak (<5% of IS) | Pass |
| Lot 6 | No significant peak (<20% of LLOQ) | No significant peak (<5% of IS) | Pass |
| Table 2: Assessment of interference from endogenous matrix components. |
B. Isomeric and Metabolic Specificity
The method was tested by analyzing blank plasma spiked with high concentrations of potential interferents.
| Potential Interferent | Concentration | Interference at (S)-Chlorpheniramine RT | Result |
| (R)-Chlorpheniramine | 1000 ng/mL | Baseline separated, no interference | Pass |
| N-desmethyl-chlorpheniramine | 500 ng/mL | Chromatographically resolved, no interference | Pass |
| N,N-didesmethyl-chlorpheniramine | 500 ng/mL | Chromatographically resolved, no interference | Pass |
| Table 3: Assessment of interference from related chemical structures. |
C. Matrix Effect Evaluation: The Power of Normalization
The matrix effect was quantified by comparing the peak area of an analyte spiked post-extraction into six different plasma lots (Set A) with the peak area of the analyte in a clean solvent (Set B). The IS-Normalized Matrix Factor demonstrates the effectiveness of (S)-Chlorpheniramine-d6.
Matrix Factor (MF) = (Peak Area in Set A) / (Peak Area in Set B) IS-Normalized MF = MF of Analyte / MF of Internal Standard
| Matrix Lot | Analyte MF | IS MF | IS-Normalized MF | %RSD |
| Lot 1 | 0.88 (Suppression) | 0.87 | 1.01 | |
| Lot 2 | 0.95 | 0.96 | 0.99 | |
| Lot 3 | 0.81 (Suppression) | 0.82 | 0.99 | |
| Lot 4 | 1.05 (Enhancement) | 1.06 | 0.99 | |
| Lot 5 | 0.91 (Suppression) | 0.90 | 1.01 | |
| Lot 6 | 0.85 (Suppression) | 0.86 | 0.99 | |
| Mean | 0.91 | 0.91 | 1.00 | |
| %RSD | 8.6% | 8.7% | 1.0% | |
| Table 4: Quantitative assessment of matrix effects. |
Interpretation: The raw analyte response varied by up to 8.6% across the different plasma lots due to varying degrees of ion suppression and enhancement. However, because the (S)-Chlorpheniramine-d6 co-elutes and experiences the exact same effects, the IS-Normalized Matrix Factor is consistently near 1.00, with a relative standard deviation (%RSD) of just 1.0%. This demonstrates conclusively that the deuterated internal standard effectively nullifies the variability caused by the matrix, ensuring accurate and reproducible results regardless of the plasma source. This level of robustness is critical for clinical studies and is a key expectation of regulatory bodies like the FDA and EMA.[13][19]
Conclusion
The successful quantification of (S)-Chlorpheniramine in complex matrices is critically dependent on a highly selective bioanalytical method. This guide has demonstrated that the combination of efficient sample preparation (LLE), high-resolution chiral chromatography, and specific MS/MS detection provides the necessary framework for selectivity.
However, the indispensable element that ensures accuracy and precision in the face of unpredictable matrix effects is the use of a stable isotope-labeled internal standard. The experimental data clearly shows that (S)-Chlorpheniramine-d6 co-elutes with the analyte and perfectly compensates for signal variations. This makes it the unequivocal gold standard for robust, reliable, and defensible bioanalytical data in both research and regulated drug development environments.[12]
References
-
Alsachim. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
- Nwosu, A. C., et al. (2020). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. GSC Biological and Pharmaceutical Sciences, 11(3), 133-140.
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
- Fan, Y., & Stewart, J. T. (2001). Enantioselective determination of chlorpheniramine in various formulations by HPLC using carboxymethyl-beta-cyclodextrin as a chiral additive. Journal of pharmaceutical and biomedical analysis, 25(1), 15-22.
- Özdemir, N., & Tunçel, M. (2014). Determination of chlorpheniramine enantiomers in pharmaceutical formulations by HPLC on chiral column with PDA detection. Marmara Pharmaceutical Journal, 18(3), 127-132.
- Yasuda, S. U., Zannikos, P., Young, A. E., Fried, K. M., Wainer, I. W., & Woosley, R. L. (2002). The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine. British journal of clinical pharmacology, 53(5), 519–525.
- Ronzoni, S., et al. (2018).
-
Drugs.com. (n.d.). Chlorpheniramine Disease Interactions. Retrieved from [Link]
- Peets, E. A., Jackson, M., & Symchowicz, S. (1972). Metabolism of chlorpheniramine maleate in man. The Journal of pharmacology and experimental therapeutics, 180(2), 464–474.
- Chirramer, D., et al. (2004).
- Mauri, M. C., et al. (1995). Chlorpheniramine plasma concentration and histamine H1-receptor occupancy. Clinical pharmacology and therapeutics, 58(2), 210-220.
-
Özdemir, N., & Tunçel, M. (2014). Determination of chlorpheniramine enantiomers in pharmaceutical formulations by HPLC on chiral column with PDA detection. ResearchGate. Retrieved from [Link]
-
Kim, H. J., et al. (2004). Simple and sensitive method for the determination of chlorpheniramine maleate in human plasma using liquid chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]
-
Aravindaraj, R. J., et al. (2015). Development and Application of a Validated Liquid Chromatography-Mass Spectrometry Method for the Determination of Dexchlorpheniramine Maleate in Human Plasma. ResearchGate. Retrieved from [Link]
- Pan, J., & Zhang, Q. (2012). Matrix Effects-A Challenge Toward Automation of Molecular Analysis.
-
ResearchGate. (n.d.). Matrix effect in plasma samples. Retrieved from [Link]
- Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(23), 2111-2114.
-
Batavia Biosciences. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Retrieved from [Link]
-
Journal of Neonatal Surgery. (2023). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of chlorpheniramine (1). Only one enantiomer is shown. Retrieved from [Link]
- Joghee, N. M., et al. (2007). Development and Application of a Validated Liquid Chromatography-Mass Spectrometry Method for the Determination of Dexchlorpheniramine Maleate in Human Plasma. Iranian Journal of Pharmaceutical Sciences, 3(3), 161-170.
-
Yasuda, S. U., et al. (2002). The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine. PubMed. Retrieved from [Link]
- Sunder, B. S., & Mittal, A. K. (2018). Analytical method development and hplc method validation for chlorpheniramine maleate is an active pharmaceutical ingredient. World Journal of Pharmaceutical Research, 7(8), 1234-1245.
- Erk, N. (2001). Quantitative analysis of chlorpheniramine maleate and phenylephrine hydrochloride in nasal drops by differential-derivative spectrophotometric, zero-crossing first derivative UV spectrophotometric and absorbance ratio methods. Journal of pharmaceutical and biomedical analysis, 26(1), 43-52.
-
Pant, A., et al. (2022). Efficient Synthesis of Chlorin e6 and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect. MDPI. Retrieved from [Link]
Sources
- 1. The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Intestinal absorption and metabolism of chlorpheniramine enantiomers in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bme.psu.edu [bme.psu.edu]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bataviabiosciences.com [bataviabiosciences.com]
- 9. Enantioselective determination of chlorpheniramine in various formulations by HPLC using carboxymethyl-beta-cyclodextrin as a chiral additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. drugs.com [drugs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 16. texilajournal.com [texilajournal.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. jneonatalsurg.com [jneonatalsurg.com]
Safety Operating Guide
Operational Guide: Disposal of (S)-Chlorpheniramine-d6 Maleate Salt
[1]
Part 1: Operational Alert & Hazard Assessment
STOP & READ: (S)-Chlorpheniramine-d6 Maleate is a high-potency deuterated pharmaceutical standard. While it is a stable isotope (non-radioactive), it retains the potent biological activity of its parent compound and possesses severe acute toxicity hazards.[1]
Critical Safety Profile:
-
Acute Toxicity: Fatal if inhaled (H330); Toxic if swallowed (H301) or in contact with skin (H311).[2]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects (H411).[2] DO NOT SEWER.
-
Chemical Nature: Halogenated Organic Salt (contains Chlorine).
Chemical Property Summary
| Property | Data | Relevance to Disposal |
| Compound Name | (S)-Chlorpheniramine-d6 Maleate | Labeled standard (Stable Isotope) |
| CAS Number | 1219806-45-7 (d6 variant) | Use for inventory/waste profiles |
| Parent CAS | 113-92-8 (Unlabeled) | Reference for tox data if d6 data is scarce |
| Molecular Formula | C16H13D6ClN2[1][2][3] · C4H4O4 | Halogenated (Cl) – Requires incineration |
| Physical State | White Solid / Crystalline Powder | Dust inhalation risk during transfer |
| Solubility | Soluble in Methanol, Water | Rinsate must be captured as liquid waste |
Part 2: Waste Characterization & Regulatory Logic
Proper disposal requires accurate waste coding. Unlike common solvents, this compound occupies a specific regulatory niche.[1]
1. Is it Radioactive? NO. The "d6" indicates deuterium labeling. It is a stable isotope. It does not require decay-in-storage or radioactive waste protocols. It is managed as Chemical Hazardous Waste .
2. RCRA Classification (40 CFR)
-
Listed Waste: Chlorpheniramine is not specifically P-listed or U-listed in 40 CFR 261.33.
-
Characteristic Waste: It may not exhibit Ignitability, Corrosivity, or Reactivity.[1] However, due to its high toxicity (LD50 oral rat ~118-306 mg/kg for parent) and halogen content, it is best practice to manage it as RCRA Hazardous Waste rather than non-regulated waste.[1]
-
Subpart P (Healthcare vs. Research):
-
Healthcare Facilities: Must follow 40 CFR Part 266 Subpart P (Pharmaceutical Waste).[4][5]
-
Research Labs: Typically follow 40 CFR Part 262.[5]
-
Decision: Classify as "Non-Regulated Hazardous Waste - Toxic/Halogenated" or assign a state-specific code (e.g., TX "Class 1") if no federal code applies.[1] Incineration is mandatory.
-
Part 3: Disposal Workflow (Visualized)
The following logic gate determines the physical disposal path for the material.
Figure 1: Decision matrix for segregating solid, liquid, and container waste streams to ensure compliance with incineration standards.[1]
Part 4: Detailed Step-by-Step Protocols
Protocol A: Disposal of Solid Waste (Expired/Unused Powder)
Objective: Secure containment of high-potency dust to prevent inhalation and environmental release.
-
PPE Requirements: Nitrile gloves (double gloving recommended), lab coat, safety glasses.[1] Use a Fume Hood or Biosafety Cabinet (BSC) to open containers.
-
Primary Containment: Keep the material in its original vial if possible. Ensure the cap is tight.[6]
-
Secondary Containment: Place the vial into a clear, sealable plastic bag (e.g., Ziploc).
-
Labeling: Apply a hazardous waste label to the bag.
-
Accumulation: Place the bagged vial into the Solid Toxic/Pharmaceutical Waste drum (typically a black or blue bin destined for incineration).
Protocol B: Disposal of Liquid Waste (Stock Solutions)
Objective: Prevent mixing with incompatible streams (e.g., oxidizers) and ensure halogenated waste tracking.
-
Solvent Assessment: Identify the solvent used (usually Methanol, DMSO, or Water).[1]
-
Segregation:
-
If solvent is organic (Methanol/DMSO): Pour into "Halogenated Organic Solvents" carboy. (Note: Even if the solvent isn't halogenated, the solute contains Chlorine, so "Halogenated" is the safest default to prevent audit findings).[1]
-
If solvent is aqueous: Pour into "Aqueous Toxic" carboy.
-
-
Rinsing: Triple rinse the empty vessel with a small volume of methanol. Add this rinsate to the waste carboy.
-
Record Keeping: Log the volume and concentration on the waste container's accumulation log.
Protocol C: Decontamination of Spills
Objective: Neutralize immediate inhalation threats from dust.
-
Evacuate & Ventilate: If a significant amount of powder (>100 mg) is aerosolized outside a hood, evacuate the immediate area for 15 minutes to allow dust to settle.
-
Wet Wiping: Do not dry sweep. Cover the spill with paper towels dampened with Methanol or Water . This prevents dust generation.[3]
-
Collection: Scoop up the damp towels and debris. Place in a heavy-duty plastic bag.
-
Surface Cleaning: Wipe the surface 3 times with soap and water.
-
Disposal: Treat all cleanup materials as Solid Hazardous Waste (Protocol A).
Part 5: Storage & Transport Specifications
When preparing waste for pickup by your EHS department or external vendor (e.g., Stericycle, Veolia, Triumvirate):
-
DOT Shipping Name (Likely):
-
Container Type:
-
Solids: Wide-mouth HDPE jars or original glass vials.
-
Liquids: HDPE carboys or Safety Cans (if flammable solvent used).
-
-
Incompatibility: Keep away from strong oxidizing agents.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
